Desisobutyryl-ciclesonide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPLANUPKBHPMS-ZXBNPROVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043142 | |
| Record name | Desisobutyrylciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161115-59-9 | |
| Record name | Desisobutyryl-ciclesonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161115-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desisobutyrylciclesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desisobutyrylciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DES-CICLESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DL7FH77SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desisobutyryl-ciclesonide: A Comprehensive Technical Guide on its Role in Asthma Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid (ICS) ciclesonide, and its pivotal role in the management of asthma. Ciclesonide is a novel prodrug designed to be activated locally in the lungs, thereby maximizing therapeutic efficacy while minimizing potential systemic side effects. This document elucidates the mechanism of action, signaling pathways, pharmacokinetics, and clinical efficacy of des-CIC. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Evolution of Inhaled Corticosteroids
Inhaled corticosteroids are the cornerstone of anti-inflammatory therapy for persistent asthma.[1] The primary goal in the development of new ICSs is to enhance the therapeutic index, achieving potent local anti-inflammatory activity in the airways with minimal systemic exposure.[2] Ciclesonide represents a significant advancement in this field, engineered as a prodrug that undergoes enzymatic conversion to its highly active metabolite, this compound (des-CIC), within the lungs.[3][4] This localized activation, coupled with favorable pharmacokinetic properties, contributes to its efficacy and safety profile in the treatment of asthma.[4][5]
Mechanism of Action and Signaling Pathway
Des-CIC exerts its anti-inflammatory effects through its high-affinity binding to the glucocorticoid receptor (GR).[2][6] Ciclesonide itself has a low affinity for the GR, but upon inhalation, it is converted by esterases in the lung to des-CIC, which demonstrates a binding affinity more than 100 times greater than the parent compound.[2][6][7]
Upon binding to des-CIC, the GR translocates from the cytoplasm to the nucleus. In the nucleus, the des-CIC-GR complex modulates gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
This dual action leads to the suppression of the inflammatory cascade characteristic of asthma, resulting in reduced airway hyperresponsiveness, edema, and mucus production.[3]
Quantitative Pharmacological Data
The pharmacological profile of des-CIC is characterized by its high receptor affinity and favorable pharmacokinetic properties that contribute to its clinical efficacy and safety.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Dexamethasone = 100) | Reference(s) |
| Ciclesonide | 12 | [1] |
| This compound (des-CIC) | 1212 | [1] |
| Fluticasone Propionate | 1800 | [8] |
| Budesonide | 935 | [1] |
Table 2: Pharmacokinetic Parameters of this compound (des-CIC)
| Parameter | Value | Reference(s) |
| Oral Bioavailability | < 1% | [7] |
| Protein Binding | ~99% | [2][7] |
| Clearance | 396 L/hr | [7] |
| Volume of Distribution | 1190 L | [7] |
| Terminal Half-life (Asthmatics) | 3.15 hours | [9] |
| Terminal Half-life (Healthy Subjects) | 3.33 hours | [9] |
Experimental Protocols
In Vitro Metabolism of Ciclesonide in Human Lung Tissue
A representative experimental protocol to investigate the metabolism of ciclesonide in human lung tissue is detailed below, based on methodologies described in the literature.[10]
Objective: To determine the conversion of ciclesonide to des-CIC and its subsequent metabolism in human lung tissue.
Methodology:
-
Tissue Preparation:
-
Obtain fresh human lung tissue from surgical resections.
-
Prepare precision-cut lung slices (PCLS) of uniform thickness (e.g., 250 µm) using a microtome.
-
-
Incubation:
-
Incubate three PCLS per time point in a culture medium (e.g., Williams' Medium E) supplemented with fetal calf serum and antibiotics.
-
Add [14C]-labeled ciclesonide to the medium at a concentration of 25 µM.
-
Incubate the slices for various time points (e.g., 2, 6, and 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Sample Extraction:
-
At each time point, remove the PCLS from the incubation medium and wash them with a buffer solution.
-
Homogenize the tissue slices in a suitable solvent (e.g., acetonitrile/water) to extract ciclesonide and its metabolites.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Analytical Method:
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with radiochemical and UV detection to separate and quantify ciclesonide, des-CIC, and other metabolites.
-
Confirm the identity of the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the concentration of ciclesonide and its metabolites at each time point.
-
Determine the rate of conversion of ciclesonide to des-CIC and the formation of any subsequent metabolites, such as fatty acid conjugates.
-
Metabolic Pathways
Ciclesonide is a prodrug that is metabolically activated in the lungs.[3][11] Following inhalation, it is rapidly converted by intracellular esterases to its active metabolite, des-CIC.[12][13] Des-CIC can then undergo reversible esterification with fatty acids, such as oleic acid, to form fatty acid conjugates.[10][12] These conjugates are highly lipophilic and may serve as an intracellular reservoir of the active drug, potentially prolonging its anti-inflammatory effects and allowing for once-daily dosing.[10][13] In the liver, ciclesonide and des-CIC are further metabolized to inactive polar metabolites, which are then excreted.[10]
Clinical Efficacy and Safety
Numerous clinical trials have demonstrated the efficacy and safety of ciclesonide in the treatment of mild to severe persistent asthma in both adults and children.[1][7] Ciclesonide has been shown to be at least as effective as other inhaled corticosteroids, such as budesonide and fluticasone propionate, in improving lung function, reducing asthma symptoms, and decreasing the need for rescue medication.[1][7][14]
A key advantage of ciclesonide is its favorable safety profile. Due to its on-site activation in the lungs, low oral bioavailability, and high protein binding, systemic exposure to the active metabolite is minimized.[4][5][11] This results in a lower incidence of local side effects, such as oral candidiasis and dysphonia, and a reduced potential for systemic adverse effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression, compared to other ICS.[4][14]
Table 3: Comparative Clinical Efficacy of Ciclesonide
| Comparator | Dosage | Outcome | Reference(s) |
| Budesonide | Ciclesonide 320 µg once daily vs. Budesonide 400 µg once daily | Ciclesonide showed equivalent improvement in FEV1 and better improvement in FVC. | [7] |
| Fluticasone Propionate | Ciclesonide 800 µg twice daily vs. Fluticasone 1000 µg twice daily | Both drugs were effective in improving exhaled nitric oxide levels and lung function. Fluticasone showed significant HPA axis inhibition, while ciclesonide did not. | [15] |
| Placebo | Ciclesonide 80 µg, 160 µg, or 320 µg daily vs. Placebo | Ciclesonide significantly improved FEV1 and reduced asthma symptoms at all doses compared to placebo. | [7] |
Conclusion
This compound, the active metabolite of ciclesonide, is a potent anti-inflammatory agent that plays a crucial role in modern asthma therapy. Its unique pharmacological profile, characterized by localized activation in the lungs, high glucocorticoid receptor affinity, and favorable pharmacokinetics, translates into significant clinical efficacy with an improved safety margin. This technical guide provides a comprehensive overview of the data supporting the use of ciclesonide in asthma management, offering valuable insights for researchers and clinicians in the field of respiratory medicine and drug development.
References
- 1. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Ciclesonide for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite this compound in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Metabolism of ciclesonide in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ciclesonide versus other inhaled steroids for chronic asthma in children and adults | Cochrane [cochrane.org]
- 15. | BioWorld [bioworld.com]
An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Desisobutyryl-Ciclesonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid, ciclesonide. This document details quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.
Introduction to Ciclesonide and its Active Metabolite
Ciclesonide is a non-halogenated inhaled corticosteroid (ICS) used in the treatment of asthma.[1] It is administered as a prodrug that is enzymatically converted in the lungs to its active metabolite, this compound (des-CIC).[2][3] This conversion is crucial for its therapeutic effect, as des-CIC exhibits a significantly higher affinity for the glucocorticoid receptor compared to the parent compound.[3][4] The potent anti-inflammatory actions of des-CIC are mediated through its interaction with the GR.
Glucocorticoid Receptor Binding Affinity of this compound
The binding affinity of a corticosteroid for the GR is a key determinant of its potency. Des-CIC has been shown to possess a high binding affinity for the GR, comparable to or exceeding that of other commonly used inhaled corticosteroids.
Quantitative Binding Data
The following tables summarize the quantitative data on the glucocorticoid receptor binding affinity of this compound and related compounds.
Table 1: Relative Binding Affinity (RBA) of Ciclesonide and this compound
| Compound | Relative Binding Affinity (RBA)¹ | Reference |
| Dexamethasone | 100 | [4] |
| Ciclesonide (CIC) | 12 | [4] |
| This compound (des-CIC) | 1212 | [4] |
¹Relative binding affinity is expressed relative to dexamethasone (RBA = 100).
Table 2: Comparative Glucocorticoid Receptor Binding Affinities
| Compound | Relative Binding Affinity (RBA)¹ | Reference |
| Fluticasone Propionate | ~1800 | [5] |
| Beclomethasone-17-monopropionate (active metabolite of Beclomethasone) | ~500 | [5] |
| Budesonide | ~900 | [5] |
| This compound (des-CIC) | ~1200 | [4] |
¹Values are approximate and can vary between studies.
Table 3: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound
| Compound | IC₅₀ (nM) | Receptor Source | Reference |
| This compound (des-CIC) | 1.75 | Human Receptor | [6] |
Experimental Protocols: Glucocorticoid Receptor Binding Assay
The determination of GR binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, des-CIC) to compete with a radiolabeled ligand for binding to the GR.
Principle
The assay is based on the principle of competitive inhibition. A constant concentration of a radiolabeled glucocorticoid, such as [³H]-dexamethasone, is incubated with a source of glucocorticoid receptors (e.g., rat lung cytosol or cells expressing the human GR). Increasing concentrations of the unlabeled test compound (des-CIC) are added, and the displacement of the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
Materials
-
Radioligand: [³H]-dexamethasone
-
Test Compounds: this compound, dexamethasone (for standard curve)
-
Receptor Source: Rat lung cytosol preparation or recombinant human glucocorticoid receptors.
-
Incubation Buffer: e.g., Tris-HCl buffer with additives such as molybdate, dithiothreitol, and glycerol.
-
Separation Agent: Dextran-coated charcoal or filtration apparatus with glass fiber filters.
-
Scintillation Cocktail
-
Scintillation Counter
Methodology
-
Preparation of Glucocorticoid Receptor Source:
-
For rat lung cytosol, lung tissue is homogenized in a cold buffer and centrifuged to obtain a cytosolic fraction containing the GR.
-
Alternatively, cells overexpressing the human GR can be cultured and lysed to prepare a receptor-containing extract.
-
Protein concentration of the receptor preparation is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
A series of dilutions of the unlabeled test compound (des-CIC) and a standard (dexamethasone) are prepared.
-
In assay tubes, the receptor preparation is incubated with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor.
-
Tubes for determining total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone) are also included.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Radioligand:
-
Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radioligand. The mixture is then centrifuged, and the radioactivity in the supernatant (containing the bound radioligand) is measured.
-
Alternatively, the incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, which is then washed to remove unbound radioactivity.
-
-
Quantification and Data Analysis:
-
The radioactivity on the filters or in the supernatant is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC₅₀ value is determined from the competition curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanism of Action
Canonical Glucocorticoid Receptor Signaling
Upon binding to des-CIC, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins (e.g., Hsp90), and translocates to the nucleus. In the nucleus, the des-CIC-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 and IκBα.[2]
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[7]
This compound as a Selective Glucocorticoid Receptor Modulator (SGRM)
Recent research suggests that des-CIC may act as a selective glucocorticoid receptor modulator (SGRM).[8][9][10] This implies that des-CIC can induce a unique conformational change in the GR, leading to a differential recruitment of co-activators and co-repressors compared to other glucocorticoids like dexamethasone. This can result in a distinct gene expression profile, potentially favoring transrepression over transactivation for certain genes. This selective modulation may contribute to the favorable therapeutic index of ciclesonide, maximizing anti-inflammatory effects while minimizing systemic side effects.[8][9]
Visualizations
Experimental Workflow
References
- 1. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ciclesonide? [synapse.patsnap.com]
- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pulmonary Activation of Ciclesonide: A Technical Guide to the Conversion to Desisobutyryl-ciclesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclesonide is a non-halogenated inhaled corticosteroid (ICS) utilized in the management of persistent asthma. Administered as a prodrug, its therapeutic efficacy is contingent upon its metabolic activation within the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC). This localized conversion is a key feature of ciclesonide's pharmacological profile, designed to maximize topical anti-inflammatory effects within the airways while minimizing systemic exposure and associated adverse effects. This technical guide provides an in-depth exploration of the enzymatic conversion of ciclesonide to des-CIC in the lungs, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
The Metabolic Pathway: From Prodrug to Potent Glucocorticoid Receptor Agonist
Ciclesonide is specifically designed to be pharmacologically inactive until it reaches the target organ, the lungs. Upon inhalation, it is rapidly hydrolyzed by intracellular esterases present in the bronchial and alveolar epithelial cells. This enzymatic action cleaves the isobutyryl ester group from the ciclesonide molecule, yielding the highly active metabolite, des-CIC.
The Role of Pulmonary Esterases
The biotransformation of ciclesonide is primarily mediated by two families of esterases: carboxylesterases and cholinesterases.[1] Studies utilizing specific inhibitors have confirmed that these enzymes are the major contributors to the hydrolysis of ciclesonide in human lung tissue.[1] The conversion is rapid, with a substantial portion of inhaled ciclesonide being activated to des-CIC shortly after deposition in the lungs.[2][3]
Enhanced Glucocorticoid Receptor Affinity
The clinical significance of this conversion lies in the dramatically increased affinity of des-CIC for the glucocorticoid receptor (GR). Des-CIC exhibits a binding affinity for the GR that is approximately 100-fold greater than that of the parent compound, ciclesonide.[1] This heightened affinity is the basis for its potent anti-inflammatory activity within the airways.
Reversible Fatty Acid Conjugation: A Depot for Sustained Activity
Following its formation, des-CIC can undergo reversible esterification with endogenous fatty acids, primarily oleic acid and palmitic acid, to form fatty acid conjugates.[1][2] These highly lipophilic conjugates act as an intracellular depot of the active metabolite.[1] Over time, these conjugates are slowly hydrolyzed back to des-CIC, thereby prolonging its local anti-inflammatory effect and supporting a once-daily dosing regimen.[1][4]
Quantitative Analysis of Ciclesonide Conversion
The conversion of ciclesonide to des-CIC and its subsequent metabolism have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: Hydrolysis of Ciclesonide in Human Lung and Liver Tissue Fractions
| Tissue Fraction | Substrate Concentration (µM) | Hydrolysis Rate (nmol/g tissue/min) |
| Lung Microsomes | 500 | 0.089 |
| Lung Cytosol | 500 | 0.915 |
| Liver Microsomes | 500 | 25.4 |
| Liver Cytosol | 500 | 62.9 |
| (Data sourced from Mutch et al., 2007)[5] |
Table 2: In Vivo Concentrations of Ciclesonide and its Metabolites in Human Lung Tissue Following Inhalation of 1,280 µg Ciclesonide
| Time Post-Inhalation | Analyte | Central Lung Tissue (pmol/g) | Peripheral Lung Tissue (pmol/g) |
| >2–4 h | Ciclesonide | 10.9 - 134.1 | 10.9 - 36.6 |
| des-CIC | 17.5 - 156.4 | 14.8 - 30.2 | |
| des-CIC oleate | 1.8 - 109.9 | 1.3 - 18.9 | |
| des-CIC palmitate | Below LLOQ - 11.1 | Below LLOQ - 3.1 | |
| >4–8 h | Ciclesonide | Below LLOQ - 23.8 | Below LLOQ - 4.5 |
| des-CIC | 2.5 - 46.2 | 1.1 - 10.7 | |
| des-CIC oleate | 2.5 - 116.7 | 0.7 - 20.3 | |
| des-CIC palmitate | Below LLOQ - 8.9 | Below LLOQ - 2.1 | |
| >8–16 h | Ciclesonide | Below LLOQ - 1.8 | Below LLOQ |
| des-CIC | 0.5 - 10.1 | 0.4 - 2.5 | |
| des-CIC oleate | 1.2 - 39.8 | 0.4 - 11.2 | |
| des-CIC palmitate | Below LLOQ - 2.1 | Below LLOQ - 0.7 | |
| >16–24 h | Ciclesonide | Below LLOQ | Below LLOQ |
| des-CIC | Below LLOQ - 2.1 | Below LLOQ - 0.7 | |
| des-CIC oleate | 0.3 - 10.9 | 0.2 - 4.1 | |
| des-CIC palmitate | Below LLOQ - 0.8 | Below LLOQ - 0.3 | |
| LLOQ: Lower Limit of Quantification | |||
| (Data sourced from Drollmann et al., as presented in Nave et al., 2010)[2] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the pulmonary conversion of ciclesonide.
In Vitro Metabolism in Human Precision-Cut Lung Slices (PCLS)
-
Tissue Preparation: Human lung tissue is obtained from surgical resections.[6] The tissue is filled with a low-melting-point agarose solution to maintain its structure.[6] Cylindrical cores are then prepared and sliced to a thickness of 250-300 µm using a Krumdieck tissue slicer.[7]
-
Incubation: PCLS are incubated in a dynamic organ culture system with supplemented Williams' Medium E.[8] [¹⁴C]-ciclesonide (25 µM) is added to the medium, and slices are incubated for 2, 6, and 24 hours at 37°C.[8]
-
Sample Analysis: After incubation, the lung slices are homogenized. The concentrations of ciclesonide and its metabolites in the tissue homogenates and the incubation medium are determined by high-performance liquid chromatography (HPLC) with ultraviolet (UV) and radiochemical detection.[7][8]
-
Viability Assessment: The viability of the PCLS is assessed by measuring ATP content and protein synthesis.[8]
In Vitro Metabolism in Human Lung Epithelial Cell Lines (A549 and NHBE)
-
Cell Culture: Human alveolar type II epithelial cells (A549) or normal human bronchial epithelial (NHBE) cells are cultured in appropriate growth media until confluent.[1]
-
Incubation: The cells are incubated with ciclesonide at concentrations typically ranging from 2 x 10⁻⁸ M to 5 x 10⁻⁶ M for various time points (e.g., 1 to 24 hours).[1] To study the reversibility of fatty acid conjugation, cells can be incubated with des-CIC and then in a drug-free medium.[1][4]
-
Sample Analysis: The concentrations of ciclesonide and its metabolites in the cell lysates and culture medium are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
In Vivo Metabolism in Human Lung Tissue
-
Study Design: Patients scheduled for lung surgery are administered a single inhaled dose of ciclesonide (e.g., 1,280 µg) at a specified time before the operation.[2][3]
-
Tissue Collection: During surgery, samples of central and peripheral lung tissue are collected.[2]
-
Sample Preparation: The lung tissue samples are homogenized and extracted with an organic solvent (e.g., ethanol).[2]
-
Sample Analysis: The concentrations of ciclesonide, des-CIC, des-CIC oleate, and des-CIC palmitate in the tissue extracts are determined using a validated LC-MS/MS method.[2]
Visualizing the Molecular Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in the pulmonary activation of ciclesonide and its subsequent anti-inflammatory action.
Conclusion
The conversion of the prodrug ciclesonide to its active metabolite, des-CIC, within the lungs is a critical determinant of its therapeutic efficacy and safety profile. This localized activation, mediated by pulmonary esterases, results in a potent anti-inflammatory agent with high affinity for the glucocorticoid receptor. The subsequent reversible formation of fatty acid conjugates creates an intracellular depot, ensuring a sustained therapeutic effect. The detailed understanding of this metabolic pathway, supported by robust quantitative data and well-defined experimental models, is invaluable for the ongoing research and development of inhaled corticosteroids for the treatment of respiratory diseases.
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Deposition and metabolism of inhaled ciclesonide in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of ciclesonide in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of esterases in the metabolism of ciclesonide to this compound in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisionary.com [precisionary.com]
- 7. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Desisobutyryl-ciclesonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) prodrug, ciclesonide. This technical guide provides a comprehensive overview of the pharmacological profile of des-CIC, focusing on its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and pharmacokinetic properties. Des-CIC exhibits a high affinity for the glucocorticoid receptor (GR), acting as a potent agonist to mediate anti-inflammatory effects. Its unique pharmacokinetic profile, characterized by formation in the target organ and subsequent metabolism, contributes to its therapeutic efficacy and safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to serve as a resource for researchers and professionals in drug development.
Introduction
Ciclesonide is a newer generation inhaled corticosteroid designed to minimize local and systemic side effects associated with conventional ICS therapy.[1] It is a prodrug that is enzymatically converted to its active metabolite, this compound (des-CIC), primarily in the lungs.[2][3][4] This localized activation is a key feature of its design, aiming to concentrate the therapeutic effect at the site of inflammation in the airways.[2] Des-CIC itself is a potent glucocorticoid with a strong binding affinity for the glucocorticoid receptor, which is significantly higher than that of the parent compound and other corticosteroids like dexamethasone.[5][6][7] This document will delve into the detailed pharmacological characteristics of des-CIC.
Mechanism of Action
This compound exerts its anti-inflammatory effects through its action as a potent agonist of the glucocorticoid receptor (GR).[8] The mechanism follows the classical pathway of glucocorticoid action.
Signaling Pathway:
-
Cellular Entry and Binding: Being lipophilic, des-CIC crosses the cell membrane and binds to the GR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.
-
Gene Regulation: In the nucleus, the des-CIC-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1.[9]
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10]
-
This dual action on gene expression results in the potent anti-inflammatory effects observed with des-CIC.[11]
Pharmacological Data
Receptor Binding Affinity
Des-CIC demonstrates a high binding affinity for the glucocorticoid receptor, which is substantially greater than its parent compound, ciclesonide, and comparable to or greater than other potent corticosteroids.
| Compound | Relative Binding Affinity (%) | Reference |
| Dexamethasone | 100 | [5] |
| Ciclesonide | 12 | [5][6] |
| This compound | 1212 | [5] |
| This compound | 1200 | [6] |
Relative binding affinity is compared to dexamethasone (set at 100%).
In Vitro Anti-inflammatory Activity
The potent anti-inflammatory activity of des-CIC has been demonstrated in various in vitro assays, including the inhibition of T-cell proliferation and cytokine production.
| Assay | Cell Type | IC₅₀ (nM) | Reference |
| Glucocorticoid Receptor Binding | Human Receptor | 1.75 | [8] |
| Concanavalin A-induced Proliferation | Primary Rat Spleen Cells | 1.5 | [8] |
| Concanavalin A-induced Proliferation | Human PBMCs | 1.3 | [8] |
| CD3-induced Proliferation | Human CD4+ Lymphocytes | 0.2 | [8] |
| Cytokine Production | Human CD4+ Lymphocytes | 0.5 - 1.5 | [8] |
IC₅₀: Half maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Pharmacokinetics
Absorption and Metabolism
Ciclesonide is inhaled as a prodrug and is converted to des-CIC by endogenous esterases in the lungs.[12][13] This conversion is a critical step in its activation. Des-CIC can undergo reversible esterification with fatty acids, such as oleic acid, to form conjugates.[12][14] These conjugates are highly lipophilic and may serve as an intracellular reservoir of the active drug, potentially prolonging its anti-inflammatory effect and allowing for once-daily dosing.[12][15]
Systemic Exposure and Elimination
Following inhalation, systemic exposure to des-CIC is generally low.[16] This is attributed to several factors, including high plasma protein binding (approximately 99%), and extensive first-pass metabolism in the liver to inactive metabolites.[6][10][17] The systemic bioavailability of des-CIC after oral ingestion of ciclesonide is less than 1%.[15][18] The elimination half-life of des-CIC after intravenous administration of ciclesonide is approximately 3.5 hours.[10][18]
| Parameter | Value | Condition | Reference |
| Plasma Protein Binding | ~99% | - | [6][10] |
| Oral Bioavailability | < 1% | After oral administration of ciclesonide | [15][18] |
| Elimination Half-life (t½) | 3.5 hours | After IV infusion of ciclesonide | [18] |
| Elimination Half-life (t½) | 3.15 - 3.33 hours | After single inhaled dose of ciclesonide | [19] |
| Cmax (mean) | 586.2 ng/L | After CIC HFA-MDI | [16] |
| AUC₀-∞ (mean) | 2685.0 ng·h/L | After CIC HFA-MDI | [16] |
CIC HFA-MDI: Ciclesonide Hydrofluoroalkane Metered-Dose Inhaler.
Experimental Protocols
In Vitro Metabolism in Human Lung Slices
Objective: To investigate the metabolism of ciclesonide in human lung tissue.
Methodology:
-
Precision-cut human lung tissue slices are prepared.
-
Slices are incubated with radiolabeled [14C]-ciclesonide (e.g., 25 µM) for various time points (e.g., 2, 6, and 24 hours).[14]
-
Cellular viability is assessed throughout the experiment using methods such as measuring ATP content and protein synthesis.[14]
-
Following incubation, tissue samples are analyzed for ciclesonide and its metabolites using high-performance liquid chromatography (HPLC) with radiochemical detection.[14]
-
Metabolite identity is confirmed using mass spectrometry.[14]
Expected Outcome: This experimental setup allows for the characterization of the metabolic pathway of ciclesonide in the target organ, demonstrating its conversion to des-CIC and the subsequent formation of fatty acid conjugates.[14]
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of des-CIC to the glucocorticoid receptor.
Methodology:
-
A competitive radioligand binding assay is performed.
-
Human glucocorticoid receptors are incubated with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Increasing concentrations of unlabeled des-CIC are added to compete with the radioligand for receptor binding.
-
After reaching equilibrium, bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, and the IC₅₀ value (the concentration of des-CIC that inhibits 50% of the specific binding of the radioligand) is calculated.[8]
Expected Outcome: This assay provides a quantitative measure of the affinity of des-CIC for the glucocorticoid receptor, allowing for comparison with other corticosteroids.
Conclusion
This compound is a potent anti-inflammatory agent that acts as a high-affinity agonist for the glucocorticoid receptor. Its pharmacological profile is distinguished by its formation from the prodrug ciclesonide within the target tissue, the lungs, and its unique metabolic pathway involving reversible fatty acid conjugation, which may contribute to a prolonged duration of action. The low systemic bioavailability and high plasma protein binding of des-CIC contribute to a favorable safety profile. The data and methodologies presented in this guide underscore the well-characterized pharmacological properties of des-CIC, providing a solid foundation for further research and clinical application.
References
- 1. Ciclesonide: a novel inhaled corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of [14C]ciclesonide after oral and intravenous administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite this compound in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of Desisobutyryl-ciclesonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ciclesonide is a newer generation inhaled corticosteroid (ICS) that is administered as a prodrug.[2] In the lungs, it is converted by endogenous esterases into its active metabolite, Desisobutyryl-ciclesonide (Des-CIC).[3] Des-CIC exhibits a high affinity for the glucocorticoid receptor (GR), which is approximately 100 times greater than that of the parent compound, ciclesonide.[4] This localized activation and high receptor affinity contribute to its potent anti-inflammatory effects within the airways, with reduced systemic exposure.[2] This guide focuses specifically on the in vitro data that elucidates the anti-inflammatory profile of Des-CIC.
Mechanism of Action
Des-CIC exerts its anti-inflammatory effects through its action as a potent glucocorticoid receptor agonist.[5][6] Upon entering the cell, Des-CIC binds to the cytoplasmic glucocorticoid receptor, leading to a conformational change in the receptor. This activated receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of target genes. The primary anti-inflammatory mechanisms include:
-
Transrepression: The activated GR complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key regulators of inflammatory gene expression. This leads to a reduction in the production of various pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
The net effect of these actions is a broad suppression of the inflammatory response at the cellular level.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative and semi-quantitative data on the in vitro anti-inflammatory effects of this compound. It is important to note that precise IC50 values for many of these effects are not consistently reported in the available literature.
Table 1: Inhibition of Inflammatory Cytokine and Chemokine Release
| Target Cytokine/Chemokine | Cell Type | Stimulus | Des-CIC Concentration | Observed Effect | Citation |
| Interleukin-4 (IL-4) | Peripheral Blood Mononuclear Cells (PBMCs) | Allergen (Phleum pratense) | 3 µM | Reduced proportion of IL-4 producing cells. | [7] |
| Interleukin-8 (IL-8) | Human Bronchial Epithelial Cells (HBEC) | IL-4 + TNF-α | 0.003-3 µM | Dose-dependent downregulation of release. | [7] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Human Bronchial Epithelial Cells (HBEC) | IL-4 + TNF-α | 0.003-3 µM | Dose-dependent downregulation of release. | [7] |
| Tumor Necrosis Factor-alpha (TNF-α) | Neonatal Rat Lung Tissue | Bleomycin | Not Specified | Effective in reducing mRNA expression. | [5] |
Table 2: Inhibition of T-Cell Proliferation
| Cell Type | Stimulus | Des-CIC Concentration Range | Key Findings | Citation |
| Peripheral Blood Mononuclear Cells (PBMCs) from atopic subjects | Allergen (Phleum pratense) | 0.003 - 3.0 µM | Effective downregulation observed at 0.003 µM; complete inhibition at 0.03 µM. | [8] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Candida albicans | 0.3 - 3.0 µM | Dose-dependent inhibition; more potent than ciclesonide. | [8] |
Table 3: Inhibition of Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | Stimulus | Des-CIC Concentration | Observed Effect | Citation |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Human Bronchial Epithelial Cells (HBEC) | IL-4 + TNF-α | 3 µM | Significant inhibition of expression. | [7] |
Experimental Protocols
The following are generalized experimental protocols for assessing the in vitro anti-inflammatory effects of this compound, based on methodologies described in the cited literature.
Inhibition of Cytokine Release from Human Bronchial Epithelial Cells (HBEC)
-
Cell Culture: Primary Human Bronchial Epithelial Cells (HBEC) are cultured in an appropriate medium (e.g., Bronchial Epithelial Cell Growth Medium) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere and reach confluence.
-
Stimulation and Treatment: The cell culture medium is replaced with fresh medium containing a pro-inflammatory stimulus, typically a combination of Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α) at concentrations around 20 ng/mL each.[7] Concurrently, cells are treated with a range of concentrations of Des-CIC (e.g., 0.001 µM to 10 µM) or a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.[7]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of secreted cytokines (e.g., IL-8, GM-CSF) in the supernatants are quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine release by Des-CIC is calculated relative to the stimulated vehicle control. Dose-response curves can be generated to determine IC50 values if sufficient data points are available.
Inhibition of T-Cell Proliferation
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of healthy or atopic donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Stimulation and Treatment: Cells are seeded in 96-well plates and stimulated with an appropriate mitogen or allergen (e.g., Phytohaemagglutinin (PHA), anti-CD3/CD28 antibodies, or a specific allergen like Phleum pratense extract).[8] Simultaneously, cells are treated with various concentrations of Des-CIC or a vehicle control.
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
-
Proliferation Assay: Cell proliferation is assessed using a standard method, such as:
-
[3H]-Thymidine Incorporation Assay: [3H]-Thymidine is added to the cultures for the final 18-24 hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured using a scintillation counter.
-
BrdU Incorporation Assay: A colorimetric immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
-
Data Analysis: The inhibition of T-cell proliferation is calculated as a percentage relative to the stimulated control. Dose-response curves are plotted to determine the IC50 value.
Inhibition of ICAM-1 Expression
-
Cell Culture and Treatment: Human Bronchial Epithelial Cells (HBEC) or other relevant cell types (e.g., endothelial cells) are cultured and treated with pro-inflammatory stimuli (e.g., TNF-α) and Des-CIC as described in section 4.1.
-
ICAM-1 Detection: The expression of ICAM-1 on the cell surface is typically measured by:
-
Flow Cytometry: Cells are detached, stained with a fluorescently labeled anti-ICAM-1 antibody, and analyzed using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the level of ICAM-1 expression.
-
Cell-Based ELISA: Intact cell monolayers are fixed and incubated with a primary anti-ICAM-1 antibody, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added to generate a colorimetric signal that is proportional to the amount of ICAM-1.
-
-
Data Analysis: The percentage of inhibition of ICAM-1 expression is determined by comparing the MFI or absorbance of Des-CIC-treated cells to that of stimulated vehicle-treated cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Des-CIC signaling pathway.
Caption: In vitro evaluation workflow.
Conclusion
The available in vitro evidence strongly supports the potent anti-inflammatory effects of this compound. Its high affinity for the glucocorticoid receptor translates into effective inhibition of key inflammatory processes, including the production of pro-inflammatory cytokines and the proliferation of immune cells. While a comprehensive set of IC50 values is not currently available in the public literature, the existing data provides a solid foundation for its mechanism of action. The experimental protocols and pathway diagrams presented in this guide offer a framework for further research and development of this compound as a therapeutic agent for inflammatory diseases. Future studies focusing on generating detailed dose-response data will be crucial for a more complete quantitative understanding of its in vitro anti-inflammatory profile.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 6. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Desisobutyryl-ciclesonide: A Technical Overview of its Synthesis, Chemical Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid, ciclesonide. As a potent glucocorticoid receptor agonist, des-CIC plays a crucial role in the management of asthma and other respiratory inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, chemical structure, and mechanism of action of this compound, tailored for professionals in the field of drug development and research. Quantitative data are presented in structured tables for clarity, and key pathways are visualized using Graphviz diagrams.
Chemical Structure
This compound is a synthetic corticosteroid characterized by a pregnane steroid skeleton. Its systematic IUPAC name is (1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one. The chemical formula for this compound is C28H38O6, with a molecular weight of approximately 470.6 g/mol .[]
Key structural features include:
-
A core four-ring steroid structure.
-
A cyclohexylmethylene acetal at the C-16 and C-17 positions.
-
A hydroxyl group at the C-11 and C-21 positions.
-
The absence of the isobutyryl group at C-21, which is present in its prodrug, ciclesonide.
The chemical structure of this compound is depicted in Figure 1.
Figure 1. Chemical Structure of this compound.
Synthesis of this compound
This compound is primarily formed in vivo through the enzymatic hydrolysis of its parent prodrug, ciclesonide. This biotransformation is a critical activation step that occurs predominantly in the lungs. For laboratory and research purposes, this compound can be synthesized via the chemical or enzymatic hydrolysis of ciclesonide.
General Synthesis Approach: Hydrolysis of Ciclesonide
The synthesis of this compound involves the selective cleavage of the ester bond at the C-21 position of ciclesonide. This reaction removes the isobutyryl group, yielding the active hydroxylated metabolite.
Experimental Protocol: Enzymatic Hydrolysis of Ciclesonide
This protocol describes a general method for the enzymatic conversion of ciclesonide to this compound, simulating the in vivo activation process.
-
Preparation of Reagents:
-
Ciclesonide standard solution (1 mg/mL in a suitable organic solvent like methanol or DMSO).
-
Phosphate buffer (pH 7.4).
-
Esterase enzyme solution (e.g., porcine liver esterase) at a specified activity level.
-
Stopping solution (e.g., acetonitrile or a strong acid).
-
-
Reaction Setup:
-
In a reaction vessel, combine the phosphate buffer and the esterase enzyme solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the ciclesonide standard solution to the reaction mixture. The final concentration of ciclesonide should be within the optimal range for the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
At each time point, withdraw an aliquot of the reaction mixture and add it to the stopping solution to quench the enzymatic reaction.
-
-
Analysis:
-
Analyze the samples for the presence and quantity of this compound and remaining ciclesonide using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound from ciclesonide.
Caption: Workflow for the synthesis and analysis of this compound.
Quantitative Data
The following tables summarize key quantitative parameters related to this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C28H38O6 | [] |
| Molecular Weight | 470.6 g/mol | [] |
| CAS Number | 161115-59-9 | [] |
| Purity (typical) | >95% | [] |
| Appearance | White to Off-White Solid | [] |
| Solubility | Soluble in Methanol | [] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species/Conditions | Reference |
| Plasma Protein Binding | ~99% | Human | [2] |
| IC50 (Glucocorticoid Receptor) | 1.75 nM | Human | [3] |
| IC50 (PBMC proliferation) | 1.3 nM | Human | [3] |
| ED50 (Eosinophil reduction) | 0.7 mg/kg | Rat | [3] |
| Cmax (after 300 µg CIC-HFA) | 59.1 ng/L | Human | [4] |
| AUC(0-∞) (after 300 µg CIC-HFA) | 397.5 ng·h/L | Human | [4] |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[5] The binding affinity of des-CIC for the GR is approximately 100 times greater than that of its parent compound, ciclesonide.[6]
The signaling pathway is initiated when des-CIC enters the cytoplasm and binds to the inactive GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.
In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to:
-
Transactivation: The GR complex recruits coactivators, leading to an increase in the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and IκBα.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The net effect of this signaling cascade is a potent and broad-spectrum anti-inflammatory response.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Conclusion
This compound is a potent anti-inflammatory agent that is endogenously synthesized from the prodrug ciclesonide. Its well-defined chemical structure and high affinity for the glucocorticoid receptor underpin its therapeutic efficacy. Understanding the synthesis, physicochemical properties, and mechanism of action of this compound is essential for the development of new and improved therapies for inflammatory respiratory diseases. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this area.
References
- 2. active metabolite this compound: Topics by Science.gov [science.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Research on Desisobutyryl-ciclesonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) ciclesonide. Ciclesonide is a prodrug designed for the treatment of asthma and allergic rhinitis. It is administered via inhalation and is converted by intracellular esterases in the airways to its active form, des-CIC. This localized activation, coupled with favorable pharmacokinetic properties, contributes to a targeted anti-inflammatory effect with potentially reduced systemic side effects compared to other corticosteroids. This technical guide provides an in-depth overview of the early-phase research on des-CIC, focusing on its mechanism of action, pharmacokinetics, and preclinical and early clinical findings. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.
Mechanism of Action
This compound exerts its anti-inflammatory effects through its high-affinity binding to the glucocorticoid receptor (GR).[1][2] Ciclesonide itself has a low affinity for the GR, approximately 100 times less than its active metabolite, des-CIC.[1][2] Upon conversion in the lungs, des-CIC binds to the GR in the cytoplasm. The resulting ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.
Signaling Pathway of this compound
Caption: Glucocorticoid receptor signaling pathway of des-CIC.
Pharmacokinetics and Metabolism
Ciclesonide is designed as a prodrug that undergoes metabolic activation in the target organ, the lungs. This bioconversion is a critical aspect of its pharmacological profile, aiming to maximize local efficacy while minimizing systemic exposure.
Metabolic Activation of Ciclesonide
Caption: Metabolic activation of ciclesonide to des-CIC in the lungs.
Quantitative Pharmacokinetic Data
The systemic exposure to des-CIC is dependent on the formulation and route of administration of the parent drug, ciclesonide.
| Parameter | CIC-AQ (300 µg, nasal spray) | CIC-HFA (300 µg, nasal aerosol) | CIC HFA-MDI (320 µg, inhaled) |
| des-CIC Cmax (ng/L) | 15.2 (highest 26.7) | 59.1 | 586.2 |
| des-CIC AUC0-∞ (ng·h/L) | Below LLOQ | 397.5 | 2685.0 |
| des-CIC t1/2 (hours) | - | - | ~3.2-3.3 |
| Data from a single-dose crossover study in healthy volunteers.[3][4] LLOQ = Lower Limit of Quantitation. |
| Parameter | Healthy Subjects (single 1280 µg inhaled dose) | Asthma Patients (single 1280 µg inhaled dose) |
| des-CIC Cmax (pmol/mL) | ~3.29 | Not significantly different |
| des-CIC tmax (hours) | 0.75 - 1.5 | Not significantly different |
| des-CIC t1/2 (hours) | 5.7 | Not significantly different |
| Data from a study comparing pharmacokinetics in healthy subjects and asthma patients.[5] |
Preclinical Research
A range of in vitro and in vivo studies have been conducted to characterize the anti-inflammatory activity and safety profile of des-CIC.
In Vitro Studies
Experimental Protocol: Metabolism in Human Lung Slices
-
Objective: To investigate the conversion of ciclesonide to des-CIC and its subsequent metabolism in human lung tissue.
-
Methodology:
-
Precision-cut lung slices from human donors are prepared.
-
Slices are incubated with radiolabeled ([14C]) or non-labeled ciclesonide (e.g., 25 µM) in a suitable culture medium for various time points (e.g., 2, 6, and 24 hours).[6]
-
At each time point, the tissue slices and the incubation medium are collected.
-
The concentrations of ciclesonide, des-CIC, and its fatty acid conjugates are determined using high-performance liquid chromatography (HPLC) with UV or radiochemical detection, or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
-
Cellular viability of the lung slices is assessed throughout the experiment.
-
Experimental Protocol: Anti-inflammatory Activity in Human Bronchial Epithelial Cells (HBEC)
-
Objective: To evaluate the ability of ciclesonide (and its conversion to des-CIC) to inhibit inflammatory responses in airway epithelial cells.
-
Methodology:
-
Human bronchial epithelial cells are cultured to confluence.
-
The cells are pre-incubated with varying concentrations of ciclesonide (e.g., 0.003-3 µM) for a specified period.[8]
-
Inflammation is induced by stimulating the cells with a combination of cytokines, such as interleukin-4 (IL-4) and tumor necrosis factor-alpha (TNF-α), for 24 hours.[8]
-
The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory markers like granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-8 (IL-8) using enzyme-linked immunosorbent assay (ELISA).
-
Cell lysates can be used to assess the expression of adhesion molecules like ICAM-1.
-
In Vivo Studies
Experimental Protocol: Brown Norway Rat Model of Antigen-Induced Airway Eosinophilia
-
Objective: To assess the efficacy of ciclesonide in a model of allergic airway inflammation.
-
Methodology:
-
Brown Norway rats are sensitized by subcutaneous injection of ovalbumin.
-
Following a sensitization period, the rats are challenged with an aerosolized solution of ovalbumin to induce an inflammatory response in the airways.
-
Ciclesonide or a vehicle control is administered to the animals, typically via intratracheal instillation, at various time points relative to the antigen challenge.
-
At a predetermined time after the challenge (e.g., 24 hours), bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.
-
The BAL fluid is analyzed for the total and differential cell counts, with a focus on eosinophils. Cytokine levels in the BAL fluid can also be measured.
-
Experimental Protocol: Sephadex-Induced Lung Edema in Rats
-
Objective: To evaluate the anti-inflammatory effects of ciclesonide in a non-allergic model of lung inflammation.
-
Methodology:
-
Lung inflammation is induced in rats by the administration of Sephadex G-200 beads.
-
Ciclesonide or a comparator drug (e.g., fluticasone) is administered to the animals, often intratracheally.
-
The extent of lung edema is assessed by measuring the wet-to-dry weight ratio of the lungs.
-
BAL can also be performed to assess the influx of inflammatory cells.
-
Quantitative Preclinical Data
Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Dexamethasone = 100) |
| Ciclesonide | 12[1] |
| This compound (des-CIC) | 1212 [1] |
| Budesonide | 935[9] |
| Fluticasone Propionate | 1775[9] |
In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Type | IC50 (nM) |
| Inhibition of Concanavalin A-induced proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.3[10] |
| Inhibition of CD3-induced proliferation | Human CD4+ lymphocytes | 0.2[10] |
| Inhibition of cytokine production | Human CD4+ lymphocytes | 0.5 - 1.5[10] |
In Vivo Anti-inflammatory Activity of Ciclesonide (via des-CIC)
| Model | Species | Endpoint | ED50 (mg/kg) |
| Ovalbumin-induced eosinophil accumulation in BALF | Rat | Eosinophil reduction | 0.7[10] |
| Ovalbumin-induced TNF-α accumulation in BALF | Rat | TNF-α reduction | 0.4[10] |
Experimental Workflow Visualization
Caption: A representative workflow for an in vitro anti-inflammatory assay.
Conclusion
The early-phase research on this compound demonstrates its potent anti-inflammatory activity, which is mediated by its high affinity for the glucocorticoid receptor. As the active metabolite of the prodrug ciclesonide, des-CIC is formed locally in the airways, leading to targeted therapeutic effects. Preclinical studies, both in vitro and in vivo, have consistently shown its efficacy in models of airway inflammation. The pharmacokinetic profile of ciclesonide, which results in low systemic exposure to des-CIC, suggests a favorable safety profile. This body of research provides a strong foundation for the clinical development and use of ciclesonide in the treatment of inflammatory airway diseases. Further research continues to elucidate the full therapeutic potential of this targeted corticosteroid therapy.
References
- 1. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite this compound in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of esterases in the metabolism of ciclesonide to this compound in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Desisobutyryl-ciclesonide as a selective glucocorticoid receptor modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Desisobutyryl-ciclesonide (Des-CIC), the active metabolite of the inhaled corticosteroid prodrug ciclesonide, has emerged as a potent selective glucocorticoid receptor (GR) modulator. It exhibits a distinct pharmacological profile characterized by high-affinity binding to the glucocorticoid receptor and robust anti-inflammatory effects. Notably, preclinical studies suggest that Des-CIC retains the desired transrepressive activity responsible for its anti-inflammatory efficacy, while potentially having a reduced impact on the transactivation of genes associated with metabolic side effects. This selective activity positions Des-CIC as a promising therapeutic agent with an improved safety profile compared to conventional glucocorticoids. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways related to Des-CIC's function as a selective GR modulator.
Introduction
Glucocorticoids are a cornerstone in the treatment of various inflammatory and autoimmune diseases due to their potent immunosuppressive effects. Their mechanism of action is primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon ligand binding, the GR can modulate gene expression through two main pathways: transactivation and transrepression. Transactivation involves the direct binding of GR homodimers to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins but also genes associated with adverse effects like metabolic dysregulation and osteoporosis. Conversely, transrepression involves the GR monomer interfering with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of cytokines, chemokines, and other inflammatory mediators.
An ideal glucocorticoid therapy would maximize the beneficial transrepressive effects while minimizing the detrimental transactivating effects. Selective glucocorticoid receptor modulators (SEGRMs) are a class of compounds designed to achieve this separation of activities. This compound (Des-CIC) has been identified as a compound with such selective properties.[1] It is formed in the airways from the inhaled prodrug ciclesonide via enzymatic cleavage by esterases.[1][2] This localized activation contributes to its favorable safety profile by minimizing systemic exposure.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound in comparison to other relevant glucocorticoids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Dexamethasone = 100) | Notes |
| This compound | 1200 | Significantly higher affinity than dexamethasone.[2] |
| Dexamethasone | 100 | Reference compound. |
| Ciclesonide (Prodrug) | 12 | Demonstrates the importance of activation to Des-CIC.[2] |
Note: One study also reports that Des-CIC has an approximately 10-fold higher in vitro binding affinity for GR than dexamethasone.[1]
Table 2: In Vitro Anti-inflammatory Activity
| Assay | Compound | EC50 / IC50 | Cell Line / System |
| Inhibition of GM-CSF release | Dexamethasone | 2.2 x 10-9 M | A549 |
| Fluticasone Propionate | 1.8 x 10-11 M | A549 | |
| Budesonide | 5.0 x 10-11 M | A549 | |
| Inhibition of 3xκB reporter | Dexamethasone | 0.5 x 10-9 M | - |
| Fluticasone Propionate | 0.5 x 10-11 M | - | |
| Budesonide | 2.7 x 10-11 M | - |
Note: While direct EC50/IC50 values for Des-CIC in these specific assays were not found in the provided search results, it is consistently described as having potent transrepression activity, comparable to dexamethasone in its ability to suppress pro-inflammatory cytokine expression.[1][4]
Signaling Pathways
The selective action of this compound is rooted in its differential modulation of the GR signaling pathways. The following diagram illustrates the classical genomic pathways of GR action and highlights the desired selective modulation.
Caption: Glucocorticoid Receptor (GR) Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of selective glucocorticoid receptor modulators. The following sections outline typical protocols for key experiments.
Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate gene expression through GREs.
Objective: To quantify the dose-dependent transactivation potential of Des-CIC in comparison to a standard agonist like dexamethasone.
Materials:
-
Cell Line: Human embryonic kidney (HEK293) or human lung adenocarcinoma (A549) cells.
-
Plasmids:
-
An expression vector for the human glucocorticoid receptor (hGR).
-
A reporter plasmid containing a GRE-driven promoter upstream of a luciferase gene (e.g., MMTV-luc).
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
-
Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), transfection reagent, Des-CIC, dexamethasone, and a dual-luciferase reporter assay system.
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 or A549 cells in 96-well plates.
-
Co-transfect the cells with the hGR expression vector, the GRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of Des-CIC and dexamethasone in serum-free medium.
-
Replace the culture medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Calculate the EC50 value for each compound using a non-linear regression analysis.
-
NF-κB Transrepression Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Objective: To determine the dose-dependent transrepressive activity of Des-CIC on NF-κB-mediated gene expression.
Materials:
-
Cell Line: A549 cells, which endogenously express GR.
-
Plasmids:
-
A reporter plasmid containing an NF-κB response element-driven promoter upstream of a luciferase gene.
-
A control plasmid for normalization.
-
-
Reagents: Cell culture medium, FBS, transfection reagent, Des-CIC, dexamethasone, an NF-κB activating agent (e.g., tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β)), and a dual-luciferase reporter assay system.
Procedure:
-
Cell Culture and Transfection:
-
Plate A549 cells in 96-well plates.
-
Transfect the cells with the NF-κB-luciferase reporter plasmid and the normalization control plasmid.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of Des-CIC or dexamethasone for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of TNF-α or IL-1β to activate the NF-κB pathway. Include unstimulated and vehicle-stimulated controls.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Perform the dual-luciferase assay as described in the transactivation protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity.
-
Plot the percentage of inhibition of the stimulated signal against the log of the compound concentration.
-
Calculate the IC50 value for each compound.
-
In Vivo Model: Bleomycin-Induced Lung Injury in Rats
This model is used to evaluate the anti-inflammatory efficacy of compounds in a disease-relevant context.
Objective: To assess the ability of Des-CIC to suppress pro-inflammatory cytokine expression in the lungs of rats with bleomycin-induced inflammation.
Procedure:
-
Animal Model:
-
Treatment:
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals and collect lung tissue.
-
Homogenize the lung tissue for RNA extraction.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).
-
Normalize the expression of target genes to a housekeeping gene.
-
-
Data Analysis:
-
Compare the cytokine mRNA levels between the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences.
-
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a selective glucocorticoid receptor modulator like this compound.
References
- 1. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Desisobutyryl-ciclesonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of desisobutyryl-ciclesonide (des-CIC), the pharmacologically active metabolite of the inhaled corticosteroid, ciclesonide. Ciclesonide is a prodrug that undergoes a unique activation process within the target cells of the respiratory tract, leading to a potent anti-inflammatory effect with an improved safety profile. This document details the mechanisms of cellular entry, the enzymatic conversion to des-CIC, and the subsequent formation of fatty acid conjugates which serve as an intracellular reservoir of the active compound. Detailed experimental protocols for studying these processes and quantitative data are presented to facilitate further research and development in this area.
Introduction
Ciclesonide is a modern inhaled corticosteroid (ICS) designed for the treatment of persistent asthma and allergic rhinitis.[1] Unlike many other ICS that are active upon administration, ciclesonide is a prodrug that requires bioactivation within the airways.[1] This localized activation is a key feature of its design, aiming to maximize therapeutic efficacy in the lungs while minimizing systemic side effects. The active metabolite, this compound (des-CIC), possesses a significantly higher affinity for the glucocorticoid receptor—over 100 times that of the parent compound.[2] Understanding the cellular processes that govern the uptake of ciclesonide and the formation and fate of des-CIC is crucial for optimizing its clinical use and for the development of future respiratory therapies.
Cellular Uptake of Ciclesonide
The journey of ciclesonide to its site of action begins with its entry into the target cells of the airways, such as bronchial and alveolar epithelial cells. The primary mechanism for this cellular uptake is passive diffusion, a process driven by the high lipophilicity of the ciclesonide molecule.[3][4]
The Role of Lipophilicity
Corticosteroids must cross the phospholipid bilayer of the cell membrane to reach their intracellular glucocorticoid receptors.[3] The efficiency of this process is heavily influenced by the drug's lipophilicity. Ciclesonide is a highly lipophilic molecule, which facilitates its rapid passage through the cell membrane.[3]
In comparative studies, the uptake of ciclesonide into A549 human alveolar epithelial cells was found to be significantly more efficient than that of the less lipophilic corticosteroid, fluticasone propionate.[3] This enhanced uptake is a critical first step in its mechanism of action, ensuring that sufficient concentrations of the prodrug reach the intracellular environment for subsequent activation.
Metabolism of Ciclesonide to this compound (des-CIC)
Once inside the cell, ciclesonide undergoes enzymatic conversion to its active form, des-CIC. This bioactivation is a hydrolysis reaction catalyzed by intracellular esterases.[5][6]
The Role of Intracellular Esterases
Studies using various in vitro systems, including human lung and liver microsomes, as well as normal human bronchial epithelial (NHBE) cells, have identified carboxylesterases and cholinesterases as the primary enzymes responsible for the hydrolysis of ciclesonide to des-CIC.[5][7] The rate of this conversion is a key determinant of the onset of the drug's anti-inflammatory action. In NHBE cells, for instance, approximately 30% of ciclesonide is converted to des-CIC within 4 hours, with almost complete conversion by 24 hours.[7]
The Formation and Reversible Metabolism of Des-CIC Fatty Acid Conjugates
A unique aspect of des-CIC metabolism is its subsequent conjugation with fatty acids, primarily oleic acid and palmitic acid.[1][5] This process of esterification creates a temporary, inactive depot of the active metabolite within the cell.
These fatty acid conjugates are highly lipophilic and are retained within the cell.[5] They can then be slowly hydrolyzed back to the active des-CIC, thus prolonging its anti-inflammatory effect and allowing for once-daily dosing.[5][6] This reversible conjugation is a key feature that contributes to the sustained therapeutic action of ciclesonide. The formation of these conjugates has been observed in various cell types, including A549 cells, human nasal epithelial cells (HNEC), and in precision-cut lung slices.[5]
Signaling Pathway and Metabolic Fate of Ciclesonide
The overall pathway from the administration of ciclesonide to its ultimate action on the glucocorticoid receptor is a multi-step process involving cellular uptake, metabolic activation, and reversible conjugation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the cellular uptake and metabolism of des-CIC.
Table 1: Lipophilicity and Cellular Uptake of Ciclesonide
| Compound | logD (pH 7.4) | Relative Lipophilicity vs. Fluticasone Propionate | Reference |
| Ciclesonide | 5.0 | 7.9-fold higher | [3] |
| Fluticasone Propionate | 4.1 | - | [3] |
Table 2: In Vitro Metabolism of Ciclesonide to Des-CIC
| In Vitro System | Ciclesonide Concentration | Time | % Conversion to Des-CIC | Reference |
| NHBE Cells | 5 µM | 4 h | ~30% | [7] |
| NHBE Cells | 5 µM | 24 h | Almost complete | [7] |
| Human Liver Microsomes | 500 µM | - | 25.4 nmol/g tissue/min | [7] |
| Human Liver Cytosol | 500 µM | - | 62.9 nmol/g tissue/min | [7] |
| Human Lung Microsomes | 500 µM | - | 0.089 nmol/g tissue/min | [7] |
| Human Lung Cytosol | 500 µM | - | 0.915 nmol/g tissue/min | [7] |
Table 3: Intracellular Concentrations of Ciclesonide and Metabolites in A549 Cells
| Time (after 1h incubation) | Ciclesonide (pmol/dish) | Des-CIC (pmol/dish) | Des-CIC-oleate (pmol/dish) | Des-CIC-palmitate (pmol/dish) | Reference |
| 3 h | Decreasing | 2.27 ± 0.25 | 6.61 ± 1.25 | 0.08 ± 0.08 | [8] |
| 6 h | Decreasing | 3.10 ± 0.38 | Increasing | Increasing | [8] |
| 24 h | Trace amounts | 3.19 ± 0.38 | 23.20 ± 6.03 | 0.74 ± 0.15 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of des-CIC.
In Vitro Metabolism of Ciclesonide in Human Lung Precision-Cut Tissue Slices
This protocol is adapted from studies investigating the metabolism of inhaled corticosteroids in a physiologically relevant ex vivo model.[9][10]
Materials:
-
Fresh human lung tissue
-
Krumdieck tissue slicer
-
Culture medium (e.g., DMEM)
-
[14C]-labeled Ciclesonide
-
Scintillation counter
-
HPLC system with UV and radiochemical detectors
-
Mass spectrometer
Procedure:
-
Tissue Preparation:
-
Obtain fresh, non-diseased human lung tissue in accordance with ethical guidelines.
-
Prepare precision-cut lung slices (PCLS) of approximately 250 µm thickness using a Krumdieck tissue slicer.
-
-
Incubation:
-
Incubate the PCLS in a suitable culture medium.
-
Add [14C]-ciclesonide to the medium at the desired concentration (e.g., 25 µM).
-
Incubate the slices for various time points (e.g., 2, 6, and 24 hours) at 37°C in a humidified incubator.
-
At each time point, collect both the PCLS and the culture medium.
-
-
Viability Assessment:
-
Assess the viability of the PCLS at the end of the experiment using methods such as measuring ATP content or protein synthesis to ensure the metabolic activity of the tissue was maintained.
-
-
Sample Extraction and Analysis:
-
Homogenize the PCLS and extract ciclesonide and its metabolites using a suitable organic solvent.
-
Analyze the extracts by HPLC with UV detection (at 242 nm) and a radiochemical detector to quantify the parent drug and its radiolabeled metabolites.
-
Confirm the identity of the metabolites using mass spectrometry.
-
Analysis of Ciclesonide and Des-CIC by HPLC-MS/MS
This protocol outlines a general method for the sensitive and selective quantification of ciclesonide and des-CIC in biological matrices, such as plasma or cell lysates.[11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., APCI or APPI)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 500 µL of plasma), add an internal standard (e.g., deuterated ciclesonide or des-CIC).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether or 1-chlorobutane).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
Introduce the column eluent into the MS/MS system.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect the parent and product ions for ciclesonide, des-CIC, and the internal standard.
-
Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
-
Conclusion
The cellular uptake and metabolism of this compound are characterized by a series of well-defined events that contribute to its potent and sustained anti-inflammatory activity in the airways. The high lipophilicity of the parent compound, ciclesonide, ensures efficient entry into target cells via passive diffusion. Subsequent intracellular hydrolysis by esterases rapidly generates the active metabolite, des-CIC. The unique reversible formation of des-CIC fatty acid conjugates creates an intracellular reservoir of the active drug, prolonging its therapeutic effect. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the pharmacology of this important inhaled corticosteroid and to develop novel therapies for respiratory diseases.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Ciclesonide Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclesonide uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Metabolism of ciclesonide in the upper and lower airways: review of available data | Semantic Scholar [semanticscholar.org]
- 7. The role of esterases in the metabolism of ciclesonide to this compound in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontagelab.com [frontagelab.com]
Methodological & Application
Application Note: Quantification of Desisobutyryl-ciclesonide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciclesonide is a corticosteroid pro-drug used in the treatment of asthma. Following administration, it is rapidly metabolized by esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[1][2][3][4] Accurate quantification of des-CIC in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is based on liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatography and detection using a tandem mass spectrometer with an atmospheric pressure ionization source.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of the LC-MS/MS method for this compound, compiled from various validated methods.[5][6][7][8][9]
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | 1 | > 0.99 |
| This compound | 10 - 10,000 | 10 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| des-CIC | Low | 40 | < 15% | < 15% | ± 15% |
| des-CIC | Medium | 400 | < 15% | < 15% | ± 15% |
| des-CIC | High | 4000 | < 15% | < 15% | ± 15% |
| des-CIC | Regular QC | Not Specified | < 9.6% | < 9.6% | ± 4.0% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Method | Mean Extraction Recovery (%) | Matrix Effect |
| This compound | Liquid-Liquid Extraction | ~85% | Not significant |
| This compound | Supported Liquid Extraction | Not Specified | Not Specified |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the steps for extracting this compound and an internal standard (IS), such as mifepristone or a deuterated analog like des-CIC-d11, from human plasma.[5][6][7]
-
Materials:
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Pipette 500 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution to each sample.
-
Add 1 mL of methyl tert-butyl ether to the tube.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5][10]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 90 | 10 |
| 5.0 | 90 | 10 |
3. Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI).[5][6][7][10]
-
Polarity: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be determined based on specific instrument tuning] | [To be determined based on specific instrument tuning] |
| Internal Standard (e.g., des-CIC-d11) | [To be determined based on specific instrument tuning] | [To be determined based on specific instrument tuning] |
-
Ion Source Parameters:
-
Gas Temperature: To be optimized (e.g., 350°C).
-
Gas Flow: To be optimized.
-
Nebulizer Pressure: To be optimized.
-
Capillary Voltage: To be optimized.
-
Visualizations
Caption: Workflow for this compound quantification.
Caption: Ciclesonide activation pathway.
References
- 1. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite this compound in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Determination of lung deposition following inhalation of ciclesonide using different bioanalytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontagelab.com [frontagelab.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Desisobutyryl-ciclesonide using HPLC
These application notes provide detailed methodologies for the quantitative analysis of Desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Ciclesonide (CIC) is a prodrug that is converted to its pharmacologically active metabolite, this compound (des-CIC), by intracellular esterases in the airways.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and selectivity required for the determination of des-CIC in complex biological samples.[2]
Metabolic Activation of Ciclesonide
Ciclesonide is inactive and requires enzymatic conversion to des-CIC to exert its anti-inflammatory effects. This activation primarily occurs in the lungs.
Analytical Methods for this compound
Several highly sensitive LC-MS/MS methods have been developed and validated for the simultaneous determination of ciclesonide and des-CIC in human serum and plasma. These methods are essential for characterizing the pharmacokinetic profiles of these compounds.[3]
Method 1: Ultrasensitive LC-APPI-MS/MS Method in Human Serum
This method provides an exceptionally low limit of quantification, making it suitable for studies involving low dosage administration of ciclesonide.[3]
Quantitative Data Summary
| Parameter | Value |
| Matrix | Human Serum |
| Linearity Range | 1 - 500 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Inter-assay Precision (% CV) | Within 9.6% |
| Inter-assay Accuracy (% Bias) | Within ± 4.0% |
| Extraction Recovery | ~85% |
| Retention Time (des-CIC) | 1.40 min |
| Total Run Time | 4.7 min/injection |
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.500 mL of human serum, add 20 µL of the internal standard working solution (des-CIC-d11).
-
Vortex mix for approximately 15 seconds.
-
Add extraction solvent (1-chlorobutane) and vortex mix.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. HPLC-MS/MS Conditions
-
HPLC System: A system capable of delivering a reproducible gradient.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient using appropriate solvents (e.g., acetonitrile and water with additives).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative mode.[3]
-
Source Temperature: 300 °C.[4]
-
Sprayer Voltage: -800 V.[4]
3. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards.
Method 2: LC-APCI-MS/MS Method in Human Plasma
This method utilizes Atmospheric Pressure Chemical Ionization (APCI) and is suitable for pharmacokinetic studies in healthy volunteers.[2]
Quantitative Data Summary
| Parameter | Value |
| Matrix | Human Plasma |
| Linearity Range | 10 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Column | C18 |
| Mobile Phase | 0.1% Formic acid in water and Methanol (gradient elution) |
| Ionization Source | APCI (positive mode) |
| Detection | Selective Reaction Monitoring (SRM) |
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add the internal standard (mifepristone).
-
Extract the analytes using methyl tert-butyl ether.
-
Centrifuge and separate the organic layer.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-MS/MS Conditions
-
HPLC System: Standard HPLC system with a gradient pump.
-
Column: C18 analytical column.
-
Mobile Phase: A linear gradient of 0.1% formic acid in water and methanol.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Source: APCI in positive ion mode.[2]
-
Detection Mode: Selective Reaction Monitoring (SRM) for des-CIC and the internal standard.
3. Data Analysis
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
-
Determine the concentration of des-CIC in the plasma samples from the calibration curve.
Method 3: Stability-Indicating RP-HPLC Method for Combined Dosage Forms
This method is designed for the simultaneous determination of ciclesonide and other active pharmaceutical ingredients in a pulmonary drug product and can separate the active compounds from their degradation products.[5]
Quantitative Data Summary
| Parameter | Value |
| Matrix | Pulmonary Drug Product |
| Column | Zorbax SB C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.2% v/v Perchloric acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Detector | UV at 230 nm |
| Run Time | 10 minutes |
| Precision (% RSD, n=6) | 0.7% for Ciclesonide |
Experimental Protocol
1. Sample and Standard Preparation
-
Prepare a standard stock solution of ciclesonide in a suitable diluent.
-
Prepare the sample solution from the pulmonary drug product by extracting the active ingredients in the same diluent.
-
Perform forced degradation studies by subjecting the sample solution to acid, base, oxidative, thermal, and photolytic stress conditions.
2. HPLC Conditions
-
HPLC System: A system equipped with a UV detector.
-
Column: Zorbax SB C8, 5 µm (150 × 4.6 mm).[5]
-
Mobile Phase: Gradient elution with 0.2% v/v perchloric acid as solvent-A and acetonitrile as solvent-B.[5]
-
Flow Rate: As per the optimized method.
-
Detection: UV at 230 nm.[5]
3. Data Analysis
-
Assess the peak purity of the ciclesonide peak in the stressed samples to demonstrate specificity.
-
Quantify the amount of ciclesonide in the sample by comparing its peak area to that of the standard.
General Workflow for this compound Analysis
The overall process for analyzing this compound in biological samples follows a standardized workflow.
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontagelab.com [frontagelab.com]
- 5. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Desisobutyryl-ciclesonide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desisobutyryl-ciclesonide (des-CIC) is the active metabolite of the inhaled corticosteroid prodrug, ciclesonide. Upon inhalation, ciclesonide is converted by intracellular esterases in the lungs to des-CIC, which exhibits potent anti-inflammatory activity. Des-CIC mediates its effects through high-affinity binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in inflammation.
These application notes provide detailed protocols for a suite of in vitro assays to characterize the activity of des-CIC and other glucocorticoids. The described methods cover receptor binding, cellular reporter gene activation, target gene expression, and functional immune cell responses.
Data Presentation
The following tables summarize the quantitative data for this compound in comparison to other commonly used glucocorticoids.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (100) | Reference |
| This compound (des-CIC) | ~1200 | [1] |
| Dexamethasone | 100 | [1] |
| Fluticasone Propionate | 1775 | [1] |
| Budesonide | 935 | [1] |
Table 2: In Vitro Functional Activity (IC50 Values)
| Assay | This compound (des-CIC) | Dexamethasone | Fluticasone Propionate | Budesonide |
| T-Cell Proliferation Inhibition | ~0.2 nM | ~0.5 nM | ~0.5 x 10⁻² nM | ~2.7 x 10⁻² nM |
| Cytokine (GM-CSF) Release Inhibition in A549 cells | Not Available | ~2.2 x 10⁻⁹ M | ~1.8 x 10⁻¹¹ M | ~5.0 x 10⁻¹¹ M |
Signaling Pathways and Experimental Workflows
dot
Caption: Experimental workflow for evaluating des-CIC activity.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity of des-CIC to the glucocorticoid receptor in a competitive binding format.
Materials:
-
Human full-length glucocorticoid receptor (recombinant)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)
-
Assay Buffer (e.g., proprietary screening buffer)
-
This compound and other test compounds
-
Dexamethasone (as a reference competitor)
-
Microplate reader capable of fluorescence polarization
Protocol:
-
Prepare serial dilutions of des-CIC and other test compounds in the assay buffer.
-
In a microplate, combine the GR protein, the fluorescently labeled GR ligand, and the test compounds.
-
Include control wells for 100% binding (GR and fluorescent ligand only) and 0% binding (GR, fluorescent ligand, and a saturating concentration of dexamethasone).
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition of fluorescent ligand binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the fluorescent ligand) by plotting the percent inhibition against the log of the compound concentration.
GR Luciferase Reporter Gene Assay
Objective: To measure the ability of des-CIC to activate the glucocorticoid receptor and induce the expression of a reporter gene in a cellular context.
Materials:
-
A549 human lung adenocarcinoma epithelial cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
GR-responsive luciferase reporter plasmid
-
Transfection reagent
-
This compound and other test compounds
-
Dexamethasone (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the GR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After transfection, replace the medium with fresh medium containing serial dilutions of des-CIC or other test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (dexamethasone).
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Calculate the fold induction of luciferase activity relative to the vehicle control for each compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by plotting the fold induction against the log of the compound concentration.
Quantitative PCR (qPCR) for GR Target Gene Expression
Objective: To quantify the effect of des-CIC on the mRNA expression of glucocorticoid-responsive genes in airway epithelial cells.
Materials:
-
A549 cells
-
Cell culture medium
-
This compound and other test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated primers for target genes (e.g., FKBP5, GILZ, DUSP1) and a housekeeping gene (e.g., GAPDH).
-
Human FKBP5:
-
Forward: 5'-GCGAAGGAGAAGACCACGACAT-3'
-
Reverse: 5'-TAGGCTTCCCTGCCTCTCCAAA-3'
-
-
Human GILZ (TSC22D3): (Primer sequences to be obtained from validated sources)
-
Human DUSP1:
-
Forward: 5'-CAACCACAAGGCAGACATCAGC-3'
-
Reverse: 5'-GTAAGCAAGGCAGATGGTGGCT-3'
-
-
-
qPCR instrument
Protocol:
-
Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of des-CIC or other glucocorticoids for a specified time (e.g., 6-24 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and the validated primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.
T-Cell Proliferation Inhibition Assay
Objective: To assess the ability of des-CIC to inhibit the proliferation of activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
This compound and other test compounds
-
Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)
-
Scintillation counter or flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate.
-
Add serial dilutions of des-CIC or other glucocorticoids to the wells.
-
Stimulate the T-cells with a mitogen (e.g., PHA).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well (if using this method).
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Alternatively, if using a fluorescent dye, stain the cells with the dye before stimulation and analyze the dilution of the dye in proliferating cells by flow cytometry.
-
Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC50 value.
Cytokine Release Inhibition Assay
Objective: To measure the inhibitory effect of des-CIC on the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human PBMCs or A549 cells
-
Cell culture medium
-
Stimulant (e.g., Lipopolysaccharide (LPS) for PBMCs, or a cytokine cocktail like IL-1β/TNF-α for A549 cells)
-
This compound and other test compounds
-
ELISA kits for the cytokines of interest (e.g., IL-6, IL-8, TNF-α, GM-CSF)
-
Microplate reader
Protocol:
-
Plate PBMCs or A549 cells in a 96-well plate.
-
Add serial dilutions of des-CIC or other glucocorticoids to the wells.
-
Add the appropriate stimulant to induce cytokine production.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 value.
References
Application Note: Ultrasensitive Bioanalytical Method for Desisobutyryl-ciclesonide in Human Serum
Abstract
This application note describes a highly sensitive and robust bioanalytical method for the quantification of Desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, in human serum. Leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Atmospheric Pressure Photoionization (APPI), this method achieves a lower limit of quantification (LLOQ) of 1 pg/mL, making it suitable for pharmacokinetic studies involving low-dose ciclesonide administration. The method demonstrates excellent linearity, precision, accuracy, and stability, ensuring reliable and reproducible results for clinical research and drug development.
Introduction
Ciclesonide is a prodrug corticosteroid used in the treatment of asthma and allergic rhinitis.[1][2][3] Upon inhalation, it is converted by esterases in the lungs to its pharmacologically active metabolite, this compound (des-CIC).[2][4][5] Des-CIC exhibits a high affinity for the glucocorticoid receptor, approximately 100 times greater than the parent drug.[2] Due to the low systemic exposure following inhalation, a highly sensitive bioanalytical method is crucial for accurately characterizing the pharmacokinetic profile of des-CIC.[6][7] This application note details a validated LC-APPI-MS/MS method that provides the necessary sensitivity and specificity for the determination of des-CIC in human serum.
Experimental
Materials and Reagents
-
This compound (des-CIC) reference standard
-
This compound-d11 (des-CIC-d11) as internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and 1-chlorobutane
-
Formic acid (reagent grade)
-
Human serum (drug-free)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source.[6][7]
Sample Preparation
A liquid-liquid extraction procedure is employed for the isolation of des-CIC from human serum.
-
Thaw serum samples to room temperature.
-
To a 0.500 mL aliquot of human serum, add the internal standard (des-CIC-d11).
-
Vortex mix the samples vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 analytical column
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[8][9]
-
Flow Rate: [Specify flow rate, e.g., 0.5 mL/min]
-
Injection Volume: [Specify injection volume, e.g., 10 µL]
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Negative Atmospheric Pressure Photoionization (APPI)[6]
-
Source Temperature: 300°C[6]
-
Sprayer Voltage: -800 V[6]
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for des-CIC and des-CIC-d11.
Results and Discussion
The developed LC-APPI-MS/MS method demonstrates exceptional sensitivity, with a lower limit of quantification (LLOQ) of 1 pg/mL for des-CIC in human serum.[6][7] This represents a significant improvement over previously reported methods with LLOQs of 10 pg/mL.[8][9][10][11]
Method Validation
The method was rigorously validated according to regulatory guidelines, and the key performance characteristics are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| des-CIC | 1 - 500 | > 0.99 |
Data synthesized from multiple sources indicating good linearity.[6][7]
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| Low | 3 | ≤ 6.2 | ≤ 6.3 | 97.3 - 104.0 | 99.3 - 100.3 |
| Medium | 150 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| High | 380 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Precision and accuracy data are based on available information.[6]
Table 3: Recovery and Stability
| Parameter | Result |
| Extraction Recovery | |
| des-CIC | Approximately 85% |
| Stability | |
| Freeze-Thaw (3 cycles) | Stable |
| Bench Top (24 hours) | Stable |
| Long-term (-20°C and -70°C) | Stable for up to 706 days |
Recovery and stability data demonstrate the robustness of the method.[6][7]
Protocol: Quantification of this compound in Human Serum by LC-APPI-MS/MS
This protocol provides a step-by-step guide for the quantitative analysis of des-CIC in human serum.
Preparation of Standards and Quality Controls
1.1. Prepare a primary stock solution of des-CIC and des-CIC-d11 in a suitable organic solvent (e.g., methanol). 1.2. Prepare a series of working standard solutions by serially diluting the primary stock solution. 1.3. Prepare calibration standards by spiking drug-free human serum with the working standard solutions to achieve final concentrations ranging from 1 to 500 pg/mL. 1.4. Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Sample Extraction
2.1. Label all sample tubes clearly. 2.2. Pipette 0.500 mL of serum sample, calibration standard, or QC sample into a microcentrifuge tube. 2.3. Add a fixed amount of the internal standard (des-CIC-d11) solution to each tube. 2.4. Add [Specify volume, e.g., 2 mL] of 1-chlorobutane to each tube. 2.5. Vortex each tube for [Specify time, e.g., 1 minute] to ensure thorough mixing. 2.6. Centrifuge the tubes at [Specify speed and time, e.g., 4000 rpm for 10 minutes] to separate the layers. 2.7. Carefully transfer the upper organic layer to a new set of labeled tubes. 2.8. Evaporate the solvent to dryness under a gentle stream of nitrogen at [Specify temperature, e.g., 40°C]. 2.9. Reconstitute the dried extract in [Specify volume, e.g., 100 µL] of the mobile phase. 2.10. Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis
3.1. Set up the LC-MS/MS system with the parameters detailed in the "Experimental" section. 3.2. Create a sequence table including blanks, calibration standards, QC samples, and unknown samples. 3.3. Equilibrate the column with the initial mobile phase composition for at least [Specify time, e.g., 15 minutes]. 3.4. Inject the samples onto the LC-MS/MS system.
Data Analysis
4.1. Integrate the peak areas for des-CIC and the internal standard (des-CIC-d11). 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model. 4.4. Determine the concentration of des-CIC in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of lung deposition following inhalation of ciclesonide using different bioanalytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Equivalent pharmacokinetics of the active metabolite of ciclesonide with and without use of the AeroChamber Plus spacer for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontagelab.com [frontagelab.com]
- 7. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying T-Cell Proliferation Inhibition by Desisobutyryl-ciclesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desisobutyryl-ciclesonide (des-CIC) is the active metabolite of the inhaled corticosteroid prodrug, ciclesonide.[1][2] Upon administration, ciclesonide is converted by intracellular esterases in the airways to des-CIC.[3][4] This active form exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR), approximately 100-fold greater than the parent compound, making it a potent anti-inflammatory agent.[5][6] Glucocorticoids are well-established inhibitors of T-cell function, and des-CIC is no exception. It effectively suppresses T-cell proliferation and the production of key cytokines involved in the immune response, such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ).[7][8][9] These application notes provide detailed protocols for studying the inhibitory effects of des-CIC on T-cell proliferation, quantitative data from relevant studies, and a visualization of the underlying signaling pathway.
Mechanism of Action: Glucocorticoid Receptor-Mediated Inhibition
This compound exerts its inhibitory effects on T-cell proliferation primarily through the glucocorticoid receptor (GR). As a GR agonist, des-CIC binds to the cytosolic GR, leading to its activation and translocation into the nucleus.[10] Once in the nucleus, the des-CIC-GR complex can modulate gene expression through two main mechanisms:
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are crucial for the expression of genes encoding cytokines like IL-2, which is a potent T-cell growth factor. By inhibiting their activity, des-CIC effectively reduces the production of cytokines necessary for T-cell proliferation.
-
Transactivation: The des-CIC-GR complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the increased expression of anti-inflammatory proteins and genes that can negatively regulate cell cycle progression.
The net effect of these actions is a potent suppression of T-cell activation and proliferation.
Quantitative Data: Inhibition of T-Cell Proliferation
The inhibitory effect of this compound on T-cell proliferation is dose-dependent. The following table summarizes the effective concentrations of des-CIC in inhibiting allergen-induced T-cell proliferation.
| Compound | Assay Type | Effective Concentration Range (µM) | Observation | Reference |
| This compound | Allergen-induced PBMC proliferation | 0.003 - 0.03 | Effective downregulation of proliferation was observed starting at 0.003 µM, with complete inhibition at 0.03 µM. | [11] |
| Ciclesonide (Prodrug) | Allergen-induced PBMC proliferation | 0.03 - 3.0 | Effective downregulation of proliferation was observed starting at 0.03 µM, with complete inhibition at 3 µM. | [11] |
Experimental Protocols
Two common and robust methods for assessing T-cell proliferation are the [³H]-Thymidine Incorporation Assay and the Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay. The following are detailed protocols adapted for the study of this compound.
Protocol 1: [³H]-Thymidine Incorporation Assay for T-Cell Proliferation Inhibition
This assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of proliferating cells.[12]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/anti-CD28 beads)
-
This compound (des-CIC) stock solution (in DMSO)
-
[³H]-Thymidine (1 µCi/well)
-
96-well round-bottom culture plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of des-CIC in complete RPMI 1640 medium. Add 50 µL of the des-CIC dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest des-CIC concentration.
-
Add 50 µL of the T-cell mitogen to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
[³H]-Thymidine Pulse: 18 hours before harvesting, add 1 µCi of [³H]-thymidine in 20 µL of medium to each well.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters with PBS to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: Place the dried filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each des-CIC concentration relative to the vehicle control.
Protocol 2: CFSE Dilution Assay for T-Cell Proliferation Inhibition by Flow Cytometry
This assay utilizes the fluorescent dye CFSE, which is equally distributed between daughter cells upon cell division, allowing for the tracking of cell generations.[3][13]
Materials:
-
PBMCs or purified T-cells
-
RPMI 1640 medium (as described above)
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
T-cell mitogen (e.g., PHA or anti-CD3/anti-CD28 beads)
-
This compound (des-CIC) stock solution (in DMSO)
-
24-well culture plates
-
Flow cytometer
-
FACS tubes
-
Cell staining buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Staining with CFSE:
-
Resuspend 1 x 10⁷ cells in 1 mL of pre-warmed PBS.
-
Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and immediately vortex to ensure even staining.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Assay Setup:
-
Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add the desired concentrations of des-CIC or vehicle (DMSO) to the wells.
-
Add the T-cell mitogen to the appropriate wells.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Cell Harvesting and Staining:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with cell staining buffer.
-
(Optional) Cells can be stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive cell division.
-
-
Data Analysis: Quantify the percentage of cells that have proliferated and the number of cell divisions for each condition. Calculate the inhibition of proliferation by des-CIC compared to the vehicle control.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in T-Cell Proliferation Inhibition
Caption: Des-CIC inhibits T-cell proliferation via GR-mediated pathways.
Experimental Workflow: [³H]-Thymidine Incorporation Assay
Caption: Workflow for the [³H]-Thymidine incorporation assay.
Experimental Workflow: CFSE Dilution Assay
Caption: Workflow for the CFSE dilution assay.
References
- 1. Crosstalk pathway for inhibition of glucocorticoid-induced apoptosis by T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.tghn.org [media.tghn.org]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. researchgate.net [researchgate.net]
- 6. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Physiologic and structural characterization of desisobutyryl-ciclesoni" by Juliann D. Jaumotte, Nathalie El Khoury et al. [scholarlyexchange.childrensmercy.org]
- 9. Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti-CD3/Anti-CD28 Coated Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Experimental Design for Desisobutyryl-ciclesonide Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciclesonide (CIC) is a novel inhaled corticosteroid (ICS) used in the treatment of asthma.[1] It is administered as a prodrug and is converted in the lungs by endogenous esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[1][2][3] Des-CIC exhibits a high affinity for the glucocorticoid receptor, approximately 100 times greater than the parent compound, mediating potent anti-inflammatory effects.[3] The unique pharmacokinetic profile of ciclesonide, characterized by low oral bioavailability and rapid clearance, contributes to a favorable risk-benefit profile.[1] Understanding the pharmacokinetics of des-CIC is crucial for optimizing dosing regimens and evaluating the systemic exposure and safety of ciclesonide-based therapies. These application notes provide a detailed experimental design for conducting preclinical pharmacokinetic studies of des-CIC.
Objective
To outline a comprehensive protocol for a single-dose pharmacokinetic (PK) study of this compound (des-CIC) in a preclinical rodent model following administration of ciclesonide. The primary goal is to determine key PK parameters of des-CIC in plasma, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and terminal half-life (t½).
Experimental Protocols
1. Test System: Animal Model
-
Species: Male Sprague-Dawley rats are a suitable model as they are commonly used in pharmacokinetic studies and offer advantages for serial blood sampling.[4]
-
Number of Animals: A minimum of 3-5 animals per time point is recommended to ensure statistical power.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study under standard laboratory conditions (22 ± 3°C, 50 ± 20% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Test Article and Formulation
-
Test Article: Ciclesonide (prodrug).
-
Formulation: For preclinical studies mimicking inhalation, a suspension of ciclesonide can be prepared for intratracheal administration. The vehicle should be a well-tolerated medium, such as a saline solution with a small percentage of a suspending agent (e.g., Tween 80).
3. Experimental Design and Dosing
-
Study Design: A single-dose, parallel-group design will be employed.
-
Administration Route: Intratracheal (IT) administration is a common and precise method for delivering the drug directly to the lungs in rodent models.[4]
-
Dose Level: A suitable dose level should be selected based on previous studies or dose-ranging experiments to ensure that plasma concentrations of des-CIC are above the lower limit of quantification (LLOQ) of the bioanalytical method.
-
Dosing Procedure: Animals will be lightly anesthetized, and the ciclesonide suspension will be administered directly into the trachea using a suitable intratracheal instillation device.
4. Sample Collection
-
Biological Matrix: Plasma (obtained from whole blood collected with an anticoagulant such as lithium heparin).
-
Collection Schedule: Blood samples (approximately 0.25 mL) should be collected at predetermined time points to adequately characterize the plasma concentration-time profile of des-CIC. A typical schedule would be: pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
-
Collection Method: Serial blood samples can be collected via a cannulated vessel (e.g., jugular vein) or from the retro-orbital sinus.[4]
-
Sample Processing: Blood samples should be immediately placed on ice and centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma. The resulting plasma should be stored frozen at -70°C or lower until analysis.[6]
5. Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and selective quantification of des-CIC in plasma.[6][7]
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction (e.g., with methyl tert-butyl ether or 1-chlorobutane) or solid-phase extraction to remove proteins and other interfering substances.[6][7] An internal standard (e.g., a deuterated version of des-CIC) should be added before extraction to correct for variability.[6]
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase, often consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile.[7]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a suitable ionization source, such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI).[6][7] The method should be validated for linearity, accuracy, precision, selectivity, and stability. An LLOQ of 10 pg/mL or lower is often necessary to characterize the terminal phase of the PK profile.[6][7]
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound (des-CIC) in Rats
The following table summarizes expected pharmacokinetic parameters for des-CIC in rats after administration of ciclesonide. These values are illustrative and can vary based on the dose, formulation, and specific study conditions.
| Parameter | Unit | Representative Value | Description |
| Tmax | h | 0.5 - 2.0 | Time to reach maximum plasma concentration. |
| Cmax | ng/mL | Dose-dependent | Maximum observed plasma concentration. |
| AUC(0-t) | ng·h/mL | Dose-dependent | Area under the plasma concentration-time curve from time 0 to the last measurable time point. |
| AUC(0-inf) | ng·h/mL | Dose-dependent | Area under the plasma concentration-time curve extrapolated to infinity. |
| t½ | h | 2.4 - 6.9 | Apparent terminal elimination half-life.[8] |
Visualizations
Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study of des-CIC.
Glucocorticoid Receptor Signaling Pathway
Des-CIC, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[9][10][11]
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciclesonide disposition and metabolism: pharmacokinetics, metabolism, and excretion in the mouse, rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Application Notes and Protocols for the Use of Desisobutyryl-ciclesonide in Precision-Cut Lung Slice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision-cut lung slices (PCLS) are a valuable ex vivo model for studying pulmonary biology and pharmacology. This model preserves the complex three-dimensional architecture and cellular diversity of the lung, offering a significant advantage over traditional 2D cell cultures.[1][2] Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid ciclesonide.[3] Ciclesonide itself is a prodrug that is converted to des-CIC by endogenous esterases within the lung.[3] Des-CIC exhibits potent anti-inflammatory properties, primarily through its high binding affinity for the glucocorticoid receptor (GR), which is over 100 times greater than that of ciclesonide.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing des-CIC in PCLS models to investigate its anti-inflammatory effects, particularly in the context of inflammatory stimuli such as lipopolysaccharide (LPS).
Signaling Pathway of this compound
Des-CIC, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the expression of a wide array of genes. The primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[4] In an inflammatory state, such as that induced by LPS, the activation of Toll-like receptor 4 (TLR4) leads to the phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. Once in the nucleus, NF-κB promotes the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Des-CIC, through the activated GR, can interfere with this pathway by upregulating the expression of IκBα and by directly interacting with and inhibiting the transcriptional activity of NF-κB.
Caption: Signaling pathway of this compound in inhibiting LPS-induced inflammation.
Experimental Workflow
A typical experimental workflow for evaluating the anti-inflammatory effects of des-CIC in a PCLS model involves several key stages: preparation of the PCLS, induction of an inflammatory response, treatment with des-CIC, and subsequent analysis of inflammatory markers.
Caption: Experimental workflow for assessing des-CIC in PCLS.
Data Presentation
The following tables summarize key quantitative data related to the anti-inflammatory properties of this compound.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) | Reference |
| Dexamethasone | 100 | [3] |
| Ciclesonide | 12 | [3] |
| This compound (des-CIC) | 1200 | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Expression by Des-CIC in a Bleomycin-Induced Lung Injury Model in Neonatal Rats
| Cytokine | Treatment | Relative mRNA Expression (Fold Change vs. Control) |
| IL-1β | Vehicle | 1.0 |
| Bleomycin | ~15 | |
| Bleomycin + Dexamethasone | ~5 | |
| Bleomycin + des-CIC | ~5 | |
| IL-6 | Vehicle | 1.0 |
| Bleomycin | ~25 | |
| Bleomycin + Dexamethasone | ~5 | |
| Bleomycin + des-CIC | ~5 | |
| TNF-α | Vehicle | 1.0 |
| Bleomycin | ~4 | |
| Bleomycin + Dexamethasone | ~4 | |
| Bleomycin + des-CIC | ~1.5 |
Data adapted from studies on neonatal rat models, demonstrating the potent anti-inflammatory effects of des-CIC, comparable or superior to dexamethasone.[5]
Table 3: Effect of Ciclesonide on LPS-Induced Pro-inflammatory Gene Expression in Human Pulmonary Microvascular Endothelial Cells (HPMEC)
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |
| ICAM1 | Vehicle | 1.0 |
| LPS (100 ng/mL) | Increased | |
| LPS + Ciclesonide (0.1 µM) | Suppressed | |
| IL-1β | Vehicle | 1.0 |
| LPS (100 ng/mL) | Increased | |
| LPS + Ciclesonide (0.1 µM) | Suppressed | |
| iNOS | Vehicle | 1.0 |
| LPS (100 ng/mL) | Increased | |
| LPS + Ciclesonide (0.1 µM) | Suppressed |
Data from in vitro studies with the prodrug ciclesonide, which is converted to des-CIC in these cells, showing suppression of LPS-induced inflammation.[6]
Experimental Protocols
Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)
This protocol is a generalized procedure and may require optimization based on the species and specific experimental requirements.
Materials:
-
Freshly isolated lungs (e.g., from mouse, rat, or human tissue)
-
Low-melting-point agarose (e.g., 1.5-2.0% in sterile PBS or culture medium)
-
Syringe and cannula
-
Vibratome or tissue slicer
-
Culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)
-
6-well or 24-well culture plates
-
Ice-cold sterile PBS
Procedure:
-
Lung Inflation:
-
Cannulate the trachea of the isolated lungs.
-
Slowly instill warm (37-40°C) low-melting-point agarose solution into the lungs until fully inflated. The volume will depend on the size of the lungs.
-
Once inflated, clamp the trachea and place the lungs in ice-cold PBS for 10-15 minutes to solidify the agarose.
-
-
Slicing:
-
Dissect the individual lobes and mount them onto the vibratome specimen holder using a suitable adhesive.
-
Submerge the tissue in ice-cold PBS in the vibratome buffer tray.
-
Cut slices of the desired thickness, typically between 200-300 µm.
-
-
Washing and Culture:
-
Transfer the PCLS to 6-well plates containing pre-warmed culture medium.
-
Wash the slices by changing the medium 2-3 times over a period of 1-2 hours to remove agarose and cellular debris.
-
Transfer individual slices to a new culture plate (e.g., one slice per well in a 24-well plate) with fresh, pre-warmed culture medium.
-
Incubate the PCLS at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow for stabilization before commencing experiments.
-
Protocol 2: Induction of Inflammation and Treatment with this compound
Materials:
-
Stabilized PCLS in culture
-
Lipopolysaccharide (LPS) from E. coli (stock solution in sterile PBS)
-
This compound (des-CIC) (stock solution in a suitable solvent, e.g., DMSO, with final solvent concentration not exceeding 0.1%)
-
Culture medium
Procedure:
-
Pre-treatment (Optional):
-
For some experimental designs, it may be desirable to pre-treat the PCLS with des-CIC before the inflammatory challenge.
-
Replace the culture medium with fresh medium containing the desired concentrations of des-CIC or vehicle control.
-
Incubate for a specified period (e.g., 1-2 hours).
-
-
Inflammatory Challenge:
-
Prepare working solutions of LPS in culture medium at the desired final concentration (e.g., 1-10 µg/mL).
-
Remove the medium from the PCLS and replace it with the LPS-containing medium (or control medium).
-
-
Treatment:
-
If not pre-treating, prepare working solutions of des-CIC in the LPS-containing medium.
-
Add the des-CIC-containing medium to the PCLS. Ensure a vehicle control group is included. A typical concentration range for des-CIC could be 1 nM to 1 µM.
-
-
Incubation:
-
Incubate the PCLS for a specified duration to allow for the inflammatory response and drug action (e.g., 24 hours).
-
-
Sample Collection:
-
At the end of the incubation period, collect the culture supernatants for cytokine analysis (e.g., ELISA) and/or harvest the PCLS for RNA or protein extraction for gene expression (e.g., qPCR) or protein analysis (e.g., Western blot).
-
Protocol 3: Assessment of Anti-inflammatory Effects
A. Cytokine Measurement (ELISA):
-
Collect the culture supernatants as described above.
-
Centrifuge the supernatants to pellet any cellular debris.
-
Perform ELISA for key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Quantify the cytokine concentrations and compare the levels between different treatment groups.
B. Gene Expression Analysis (qPCR):
-
Harvest the PCLS and homogenize them in a suitable lysis buffer for RNA extraction.
-
Extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., TNF, IL6, IL1B, PTGS2) and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression changes between treatment groups.
Conclusion
The use of this compound in precision-cut lung slice models provides a robust and physiologically relevant platform for investigating its anti-inflammatory mechanisms and efficacy. The protocols and data presented herein offer a foundational guide for researchers to design and execute experiments aimed at understanding the therapeutic potential of this potent glucocorticoid in inflammatory lung diseases.
References
- 1. Application of Precision-Cut Lung Slices as an In Vitro Model for Research of Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision‐cut lung slices: A powerful ex vivo model to investigate respiratory infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Factor-Kappa-B Signaling in Lung Development and Disease: One Pathway, Numerous Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 6. "Ciclesonide protects against LPS-induced lung endothelial inflammation" by Heather Menden, Sherry M. Mabry et al. [scholarlyexchange.childrensmercy.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Desisobutyryl-ciclesonide Detection in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Desisobutyryl-ciclesonide (des-CIC) detection in biological fluids.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of des-CIC.
Issue 1: Low or No Signal/Sensitivity for Des-CIC
-
Question: We are experiencing very low or no signal for des-CIC during our LC-MS/MS analysis. What are the potential causes and how can we troubleshoot this?
-
Answer: Low sensitivity is a frequent challenge in des-CIC analysis due to its low systemic concentrations. Here are the primary areas to investigate:
-
Sample Preparation and Extraction: Inefficient extraction is a common culprit.
-
Extraction Method: Liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether or 1-chlorobutane, and supported liquid extraction (SLE) have proven effective for des-CIC.[1][2][3][4][5] If you are using protein precipitation (PPT), consider switching to LLE or SLE for a cleaner extract and reduced matrix effects.
-
pH of Sample: Ensure the pH of your sample is optimized for the extraction of des-CIC. While not explicitly stated for des-CIC in the provided results, for similar compounds, adjusting the pH can improve partitioning into the organic solvent.
-
Evaporation and Reconstitution: Be cautious during the dry-down step to prevent analyte loss. Ensure the dried extract is fully reconstituted in a solvent compatible with your mobile phase.
-
-
Mass Spectrometry Parameters: Suboptimal MS settings can drastically reduce signal intensity.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) have been shown to provide excellent sensitivity for des-CIC, with Lower Limits of Quantification (LLOQs) as low as 1 pg/mL.[4][5] Electrospray ionization (ESI) can also be used, but may be more susceptible to matrix effects.
-
Ionization Polarity: Operate in positive ion mode for des-CIC analysis.
-
MRM Transitions: Verify that you are using the optimal multiple reaction monitoring (MRM) transitions for des-CIC and your internal standard.
-
Source Parameters: Optimize source-dependent parameters such as gas flows, temperatures, and voltages.
-
-
Chromatography: Poor chromatographic performance can lead to broad peaks and reduced sensitivity.
-
Column Choice: A C18 column is commonly used for the separation of des-CIC.[2][4]
-
Mobile Phase: A gradient elution using methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) in water is typical.[2][4] Ensure the mobile phase composition is appropriate for good peak shape and retention.
-
-
Issue 2: High Background Noise or Matrix Effects
-
Question: Our chromatograms show high background noise and we suspect significant matrix effects are impacting our results. How can we address this?
-
Answer: Matrix effects, which can cause ion suppression or enhancement, are a major concern in bioanalysis and can compromise accuracy and precision.[6]
-
Sample Cleanup: The most effective way to reduce matrix effects is to improve sample cleanup.
-
As mentioned, switching from protein precipitation to a more rigorous technique like LLE or SPE will provide a cleaner sample.[1][3]
-
Phospholipids are a common source of matrix effects in plasma and serum.[6] Consider using a phospholipid removal plate or a specific SPE sorbent designed to remove them.
-
-
Chromatographic Separation: Ensure that des-CIC is chromatographically separated from co-eluting matrix components.
-
Adjusting the gradient profile or trying a different stationary phase can improve resolution.
-
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard (e.g., des-CIC-d11) is highly recommended.[5] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation and more accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
Ionization Source: APPI is known to be less susceptible to matrix effects compared to ESI for certain compounds.[4][5]
-
Issue 3: Poor Peak Shape
-
Question: The peaks for des-CIC are broad or tailing. What could be the cause and how can we improve the peak shape?
-
Answer: Poor peak shape can negatively affect integration and, consequently, the accuracy and precision of your results.
-
Reconstitution Solvent: Ensure the reconstitution solvent is not stronger than the initial mobile phase. A stronger solvent can cause peak distortion.
-
Column Health: The column may be degraded or contaminated. Try flushing the column or replacing it with a new one.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the pH is appropriate for your column and analyte.
-
Injection Volume: Injecting too large a volume, especially in a solvent stronger than the mobile phase, can lead to peak broadening.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting des-CIC in biofluids?
A1: Based on current literature, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of des-CIC in biological matrices.[1][2][4][5] Methods utilizing Atmospheric Pressure Photoionization (APPI) as the ionization source have achieved a lower limit of quantification (LLOQ) of 1 pg/mL in human serum.[5]
Q2: How can I prevent the in-vitro hydrolysis of the parent drug, ciclesonide, to des-CIC in my samples?
A2: To prevent the ex vivo or in vitro hydrolysis of ciclesonide by esterases present in blood, it is recommended to add an esterase inhibitor, such as Pefabloc SC, to the collection tubes before blood sampling.
Q3: What are the key considerations for choosing an internal standard (IS) for des-CIC analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as des-CIC-d11.[5] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for analyte loss and matrix effects. If a SIL-IS is not available, a structural analog that is not present in the sample can be used, but its ability to compensate for variability will be less effective. Mifepristone has been used as an internal standard in some studies.[2]
Q4: What are typical extraction recovery rates for des-CIC from plasma or serum?
A4: With optimized extraction methods, high and consistent recovery can be achieved. For example, a method using 1-chlorobutane for liquid-liquid extraction from serum reported an extraction recovery of approximately 85% for des-CIC.[5] Another study using methyl tert-butyl ether extraction from plasma also demonstrated consistent and reproducible recoveries.
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Methods for Des-CIC Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | des-CIC & Ciclesonide | des-CIC & Ciclesonide | des-CIC & Ciclesonide |
| Biofluid | Human Serum | Human Plasma | Horse Plasma |
| Sample Prep | LLE (1-chlorobutane) | LLE (methyl tert-butyl ether) | Supported Liquid Extraction (SLE) |
| LC Column | Reversed-phase | C18 | Not Specified |
| Ionization | LC-APPI-MS/MS | LC-APCI-MS/MS | LC-HRMS/MS |
| LLOQ | 1 pg/mL | 10 pg/mL | ~1 pg/mL (LOD) |
| Linear Range | 1-500 pg/mL | 10-10,000 pg/mL | Not Specified |
| Extraction Recovery | ~85% | Not explicitly stated, but described as consistent and reproducible. | Not Specified |
| Internal Standard | des-CIC-d11 | Mifepristone | Not Specified |
| Reference | [5] | [2][4] | [1][3] |
Detailed Experimental Protocols
Protocol 1: Ultra-sensitive des-CIC Analysis in Human Serum by LC-APPI-MS/MS (Adapted from[5])
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.500 mL serum sample, add the internal standard (des-CIC-d11).
-
Add 1-chlorobutane as the extraction solvent.
-
Vortex mix thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of a solvent compatible with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient elution appropriate for the separation of des-CIC and its internal standard.
-
Flow Rate: As per column specifications.
-
Injection Volume: Typically 5-10 µL.
-
MS System: A tandem mass spectrometer equipped with an APPI source.
-
Ionization Mode: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for des-CIC and des-CIC-d11.
-
Protocol 2: Des-CIC Analysis in Human Plasma by LC-APCI-MS/MS (Adapted from[2][4])
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (Mifepristone).
-
Add methyl tert-butyl ether as the extraction solvent.
-
Vortex mix and then centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC system.
-
Column: C18 column.
-
Mobile Phase: A mixture of 0.1% formic acid solution and methanol with a linear gradient elution.[2][4]
-
MS System: A tandem mass spectrometer with an APCI source.
-
Ionization Mode: Positive.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Optimized for des-CIC and mifepristone.
-
Visualizations
Caption: Experimental workflow for des-CIC analysis.
Caption: Troubleshooting low sensitivity for des-CIC.
References
- 1. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite this compound in plasma after an inhalative administration to horses for doping control purposes [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. researchgate.net [researchgate.net]
- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
Overcoming matrix effects in Desisobutyryl-ciclesonide mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of desisobutyryl-ciclesonide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification. In the analysis of this compound, phospholipids and other endogenous components of biological samples are common sources of matrix effects.
Q2: I am observing significant ion suppression for this compound. What is the most common cause?
A2: The most common cause of ion suppression in LC-MS/MS analysis of biological samples is the co-elution of phospholipids from cell membranes. These molecules can compete with this compound for ionization in the mass spectrometer source. Inadequate sample preparation is often the root cause of this issue.
Q3: Which ionization technique is least susceptible to matrix effects for this compound analysis?
A3: While electrospray ionization (ESI) is widely used, it can be prone to matrix effects. Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often less susceptible to matrix effects from complex biological samples.[1][2][3] For this compound, methods have been successfully developed using both APCI and APPI, demonstrating good sensitivity and reduced interference.[1][2]
Q4: How can I compensate for matrix effects if I cannot completely eliminate them?
A4: The most effective way to compensate for unavoidable matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d11.[2][3] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to accurate quantification.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results
Symptoms:
-
Low signal-to-noise ratio for this compound peaks.
-
High variability in peak areas between replicate injections of the same sample.
-
Failure to meet the required lower limit of quantification (LLOQ).
Possible Causes and Solutions:
-
Cause: Significant ion suppression from matrix components.
-
Solution 1: Improve Sample Preparation: Enhance the clean-up procedure to more effectively remove interfering substances. Consider switching from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A comparison of the effectiveness of different sample preparation techniques is provided in Table 1.
-
Solution 2: Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify the retention time windows with the most significant ion suppression.
-
Solution 3: Change Ionization Source: If using ESI, consider switching to APCI or APPI, which can be less prone to matrix effects for this class of compounds.[1][2][3]
-
-
Cause: Sub-optimal mass spectrometer parameters.
-
Solution: Infuse a standard solution of this compound and optimize source parameters such as capillary voltage, gas flows, and temperature to maximize the signal.
-
Issue 2: High Background Noise in Chromatogram
Symptoms:
-
Elevated baseline in the mass chromatogram for the this compound transition.
-
Presence of many small, interfering peaks near the analyte peak.
Possible Causes and Solutions:
-
Cause: Insufficiently clean sample extract.
-
Solution: Incorporate additional wash steps in your SPE protocol or use a more selective LLE solvent. Ensure complete phase separation in LLE to avoid carryover of aqueous components.
-
-
Cause: Contaminated LC-MS system.
-
Solution: Flush the LC system and column thoroughly. If contamination persists, clean the mass spectrometer ion source. Using a divert valve to direct the early and late eluting parts of the chromatogram to waste can prevent the accumulation of contaminants in the source.
-
Data Presentation
Table 1: Comparison of Published LC-MS/MS Methods for this compound Analysis
| Sample Preparation Method | Ionization | Internal Standard | LLOQ (pg/mL) | Recovery (%) | Biological Matrix | Reference |
| Liquid-Liquid Extraction (1-chlorobutane) | APPI | des-CIC-d11 | 1 | ~85 | Human Serum | [2][3] |
| Liquid-Liquid Extraction (methyl tert-butyl ether) | APCI | Mifepristone | 10 | Not Reported | Human Plasma | [1] |
| Supported Liquid Extraction | HRMS/MS | Not specified | ~1 | Not Reported | Horse Plasma |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Serum
This protocol is adapted from an ultra-sensitive method utilizing LC-APPI-MS/MS.[2][3]
-
Sample Aliquoting: Pipette 500 µL of human serum into a clean polypropylene tube.
-
Internal Standard Spiking: Add the internal standard (e.g., this compound-d11) to each sample, calibrator, and quality control sample.
-
Extraction:
-
Add 3 mL of 1-chlorobutane to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of the initial gradient conditions).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE) for Corticosteroids from Plasma
This is a general protocol for corticosteroids that can be adapted for this compound analysis.
-
Sample Pre-treatment: Dilute 100 µL of plasma 1:1 (v/v) with water.
-
Loading: Load the diluted plasma onto a 200 mg SLE plate or cartridge. Apply a short pulse of vacuum to initiate flow and allow the sample to absorb into the support for 5 minutes.
-
Elution: Add 1 mL of a water-immiscible solvent (e.g., methyl tert-butyl ether or ethyl acetate) and allow it to percolate through the support via gravity.
-
Second Elution: Repeat the elution step with a second aliquot of the solvent.
-
Evaporation: Collect the eluate and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
Metabolic Activation of Ciclesonide
Ciclesonide is a prodrug that is metabolically activated in the lungs to its active form, this compound. This conversion is a critical step for its therapeutic action.
Caption: Enzymatic conversion of Ciclesonide to this compound.
Troubleshooting Workflow for Ion Suppression
This workflow provides a logical sequence of steps to diagnose and resolve issues related to ion suppression in the analysis of this compound.
Caption: Logical workflow for troubleshooting ion suppression issues.
References
- 1. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontagelab.com [frontagelab.com]
Technical Support Center: Optimizing Liquid Extraction of Desisobutyryl-ciclesonide from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid extraction of Desisobutyryl-ciclesonide (des-CIC) from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound (des-CIC) from plasma?
A1: The most common methods for extracting des-CIC from plasma are liquid-liquid extraction (LLE), supported liquid extraction (SLE), and solid-phase extraction (SPE).[1][2] LLE is a traditional method involving the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.[1][3] SLE is a variation of LLE where the aqueous sample is absorbed onto an inert solid support, and the extraction solvent is passed through it.[4][5] SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[6]
Q2: Which organic solvents are recommended for the liquid-liquid extraction (LLE) of des-CIC?
A2: Several organic solvents have been successfully used for the LLE of des-CIC and its parent compound, ciclesonide. These include methyl tert-butyl ether (MTBE), 1-chlorobutane, and diisopropyl ether.[1][3][7] The choice of solvent will depend on the specific requirements of your analytical method and the desired extraction efficiency.
Q3: What is the expected extraction recovery for des-CIC from plasma?
A3: With an optimized protocol, an extraction recovery of approximately 85% can be achieved for des-CIC from serum using 1-chlorobutane as the extraction solvent.[7][8] Recovery rates can vary depending on the chosen extraction method, solvent, and other experimental conditions.
Q4: What analytical techniques are typically used for the quantification of des-CIC after extraction?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the sensitive and selective quantification of des-CIC in plasma extracts.[3][5] Due to the low concentrations often encountered in pharmacokinetic studies, highly sensitive ionization sources such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are frequently employed.[1][7]
Troubleshooting Guide
Issue 1: Low Recovery of des-CIC
-
Potential Cause: Inefficient extraction solvent.
-
Potential Cause: Suboptimal pH of the plasma sample.
-
Troubleshooting Step: Adjust the pH of the plasma sample before extraction. For corticosteroids, a slightly acidic or neutral pH is often optimal. Perform a pH optimization experiment (e.g., pH 4-8) to determine the ideal condition for your specific protocol.
-
-
Potential Cause: Insufficient mixing or vortexing time.
-
Troubleshooting Step: Ensure thorough mixing of the plasma sample with the extraction solvent. Vortex for at least 2 minutes to maximize the surface area for mass transfer.[9]
-
-
Potential Cause: Incomplete phase separation.
-
Troubleshooting Step: Centrifuge the samples at a higher speed or for a longer duration to ensure a clear separation between the aqueous and organic layers. If emulsions form, consider freezing the aqueous layer in a dry ice/ethanol bath to facilitate the decanting of the organic solvent.[9]
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
-
Potential Cause: Co-extraction of interfering substances from the plasma.
-
Troubleshooting Step: Incorporate a protein precipitation step before liquid extraction. Acetonitrile is an effective solvent for protein precipitation.[10][11] Alternatively, consider switching to a more selective extraction method like solid-phase extraction (SPE), which can provide a cleaner extract.[6]
-
-
Potential Cause: Phospholipid contamination.
-
Troubleshooting Step: If using SPE, ensure the washing steps are optimized to remove phospholipids. A wash with a solvent like methanol/water can be effective. Supported liquid extraction (SLE) can also offer cleaner extracts compared to traditional LLE.[12]
-
Issue 3: Poor Reproducibility of Results
-
Potential Cause: Inconsistent pipetting or sample handling.
-
Troubleshooting Step: Calibrate all pipettes regularly. Ensure consistent timing for all steps, including vortexing, incubation, and centrifugation, across all samples.
-
-
Potential Cause: Variability in plasma samples.
-
Troubleshooting Step: If possible, use a pooled plasma source for method development and validation to minimize inter-individual variability.
-
-
Potential Cause: Evaporation of the organic solvent.
-
Troubleshooting Step: Keep tubes capped whenever possible, especially during centrifugation and incubation steps. If evaporating the solvent to dryness, ensure the process is consistent for all samples and avoid overheating the residue.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) using Methyl Tert-Butyl Ether
This protocol is based on a method developed for the simultaneous determination of ciclesonide and des-CIC in human plasma.[1][3]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., mifepristone in methanol).
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether to the plasma sample.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Supported Liquid Extraction (SLE)
This protocol provides a general workflow for SLE, which has been shown to be effective for the extraction of des-CIC.[4][5]
-
Sample Pre-treatment:
-
Dilute 100 µL of plasma with 100 µL of water containing the internal standard.
-
Vortex to mix.
-
-
SLE Cartridge Loading:
-
Load the entire pre-treated sample onto a supported liquid extraction cartridge (e.g., 400 mg).
-
Allow the sample to absorb into the sorbent for 5 minutes.
-
-
Elution:
-
Elute the analytes by adding 1.5 mL of the elution solvent (e.g., dichloromethane/isopropanol, 98:2 v/v) to the cartridge.[13]
-
Collect the eluate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Data Presentation
| Parameter | Liquid-Liquid Extraction (1-chlorobutane) | Reference |
| Analyte | This compound (des-CIC) | [7][8] |
| Matrix | Human Serum | [7][8] |
| Extraction Recovery | ~85% | [7][8] |
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite this compound in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontagelab.com [frontagelab.com]
- 9. arborassays.com [arborassays.com]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Desisobutyryl-ciclesonide (des-CIC) Stability in Serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of desisobutyryl-ciclesonide (des-CIC), the active metabolite of ciclesonide, in serum samples for long-term storage. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for des-CIC in human serum?
A1: For long-term storage, it is recommended to keep serum samples containing des-CIC at either -20°C or -70°C. Studies have demonstrated that des-CIC is stable in human serum for up to 706 days at both of these temperatures.[1]
Q2: How many freeze-thaw cycles can serum samples containing des-CIC undergo without significant degradation?
A2: Serum samples with des-CIC are stable for at least three freeze-thaw cycles.[1] It is advisable to minimize the number of freeze-thaw cycles to maintain sample integrity. Aliquoting samples upon initial processing can help avoid repeated cycles.
Q3: What is the stability of des-CIC in serum at room temperature (benchtop stability)?
A3: Des-CIC in human serum is stable for at least 24 hours at room temperature (benchtop).[1] This provides a sufficient window for sample processing and preparation without significant analyte degradation.
Q4: Is an esterase inhibitor required during blood collection to ensure the stability of ciclesonide and prevent its conversion to des-CIC?
A4: While des-CIC is the active metabolite formed from ciclesonide by esterases, some studies have added an esterase inhibitor, such as Pefabloc SC, to whole blood to improve the stability of the parent drug, ciclesonide, and prevent its ex vivo conversion.[2] The necessity of this step depends on whether the focus of the analysis is solely on des-CIC or also on the prodrug, ciclesonide.
Q5: What type of analytical method is suitable for quantifying des-CIC in serum?
A5: A highly sensitive and selective method such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended for the quantification of des-CIC in serum.[1][2][3] Specifically, a method using atmospheric pressure photoionization (APPI) as the ionization source has been shown to achieve a lower limit of quantification (LLOQ) of 1 pg/mL.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable des-CIC concentrations in stored samples. | Sample degradation due to improper storage. | Verify that samples were consistently stored at -20°C or -70°C and that the number of freeze-thaw cycles did not exceed three. Review sample handling procedures to ensure they were not left at room temperature for more than 24 hours. |
| High variability in des-CIC concentrations between aliquots of the same sample. | Incomplete thawing and mixing before aliquoting or analysis. | Ensure samples are completely thawed and thoroughly but gently mixed before taking an aliquot for analysis to ensure homogeneity. |
| Interference peaks in the chromatogram. | Matrix effects from the serum. | Employ a robust sample extraction method, such as liquid-liquid extraction with 1-chlorobutane or methyl tert-butyl ether, to clean up the sample and minimize matrix effects.[1][2] The use of a deuterated internal standard (e.g., des-CIC-d11) is also crucial for accurate quantification.[1] |
Stability Data Summary
The following table summarizes the stability of this compound (des-CIC) in human serum under various storage conditions.
| Stability Parameter | Storage Condition | Duration | Analyte Stability | Reference |
| Long-Term Stability | -20°C | Up to 706 days | Stable | [1] |
| -70°C | Up to 706 days | Stable | [1] | |
| Freeze-Thaw Stability | From -20°C or -70°C to Room Temperature | 3 cycles | Stable | [1] |
| Benchtop Stability | Room Temperature | 24 hours | Stable | [1] |
Experimental Protocols
Sample Collection and Handling Protocol
A standardized protocol for blood sample collection and processing is crucial for ensuring the stability of des-CIC.
-
Blood Collection: Collect venous blood into serum separator tubes.
-
Clotting: Allow the blood to clot at room temperature for 60-90 minutes.[4]
-
Centrifugation: Centrifuge the samples at approximately 2,000 x g for 10 minutes at 4°C to separate the serum.[4]
-
Serum Transfer: Carefully transfer the serum into labeled polypropylene tubes.[4]
-
Storage: Immediately store the serum samples at -20°C or -70°C until analysis.[1][4]
Analytical Method for des-CIC Quantification
The following outlines a validated ultrasensitive LC-APPI-MS/MS method for the simultaneous determination of ciclesonide and des-CIC in human serum.[1]
-
Sample Extraction:
-
Pipette 0.500 mL of human serum into a clean tube.
-
Add internal standards (CIC-d11 and des-CIC-d11).
-
Perform liquid-liquid extraction using 1-chlorobutane.
-
-
Chromatography:
-
Use a reversed-phase liquid chromatography system.
-
The analysis time is approximately 4.7 minutes per injection.
-
-
Mass Spectrometry:
-
Employ a tandem mass spectrometer with an atmospheric pressure photoionization (APPI) source for detection.
-
Quantify the analytes in the concentration range of 1-500 pg/mL.
-
Visualizations
Caption: Experimental workflow for serum sample handling and analysis.
References
- 1. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
Refinement of mobile phase for Desisobutyryl-ciclesonide HPLC separation
Technical Support Center: Ciclesonide HPLC Separation
Welcome to the technical support center for the HPLC separation of Ciclesonide and its related substances. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods, with a specific focus on the separation of Desisobutyryl-ciclesonide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from Ciclesonide important?
A1: this compound (des-CIC) is the pharmacologically active metabolite of Ciclesonide.[1][2][3] Ciclesonide itself is a prodrug that is converted to des-CIC by intracellular esterases in the airways.[1] Therefore, for accurate quantification of the active component and for stability-indicating assays, it is crucial to achieve a clear separation between the parent drug, Ciclesonide, and its active metabolite, this compound. This compound is also a primary degradation product, making its separation essential for stability studies.[4][5]
Q2: What are the typical starting mobile phases for the HPLC separation of Ciclesonide and this compound?
A2: Several mobile phase compositions have been successfully used for the separation of Ciclesonide and its related substances. The most common approach involves reversed-phase chromatography with a C18 or C8 column. The mobile phase typically consists of a mixture of an organic solvent and an aqueous phase. Some examples include:
-
Acetonitrile and water, sometimes with an acid modifier like perchloric acid or formic acid[3][7]
-
Methanol and a buffer solution, such as phosphate buffer[8]
Q3: What type of HPLC column is recommended for this separation?
A3: C18 columns are most frequently cited for the separation of Ciclesonide and its degradation products, including this compound.[4][5][6][8][9][10] C8 columns have also been shown to provide good separation.[7] The choice between C18 and C8 will depend on the specific selectivity required for the separation from other impurities.
Q4: Is an isocratic or gradient elution method more suitable?
A4: Both isocratic and gradient elution methods have been successfully developed. An isocratic method, such as ethanol-water (70:30, v/v), can provide simple and robust separation.[4][5] However, a gradient method, for instance using acetonitrile and a dilute acid solution, may offer better resolution and shorter run times, especially when dealing with multiple degradation products.[3][7]
Troubleshooting Guide
Poor separation or problematic peak shapes are common issues in HPLC analysis. The following guide addresses specific problems that may be encountered during the separation of Ciclesonide and this compound.
Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Ciclesonide and this compound | Mobile phase is too strong (analytes elute too quickly). | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. |
| Mobile phase is too weak (long retention times with broad peaks). | Increase the percentage of the organic solvent. | |
| Inappropriate pH of the mobile phase affecting analyte ionization. | Adjust the pH of the aqueous portion of the mobile phase. A pH around 3.5 has been used effectively.[11] | |
| Peak Tailing (especially for this compound) | Secondary interactions between the analyte and active sites on the column packing.[12] | Add a competing agent to the mobile phase, such as a small amount of a suitable buffer or an ion-pairing agent.[11] Also, ensure the mobile phase pH is appropriate.[13] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[14] | |
| Peak Fronting | Sample overload. | Reduce the concentration of the sample being injected. |
| The sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Split Peaks | Co-elution of an interfering substance. | Modify the mobile phase composition or gradient to improve selectivity. |
| Clogged column inlet frit. | Reverse and flush the column. If this does not resolve the issue, the column may need to be replaced.[14] | |
| Ghost Peaks | Contamination in the mobile phase or from the injector.[13] | Use fresh, high-purity solvents and ensure the injector and sample loops are clean. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Separation of Ciclesonide and this compound
This protocol is based on a simple and robust method for baseline separation.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of ethanol and water in a 70:30 (v/v) ratio.[4][5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Protocol 2: Gradient HPLC Method for Enhanced Resolution
This protocol is designed to provide higher resolution, which is particularly useful for stability studies with multiple degradation products.
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.2% v/v perchloric acid in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.2 mL/min[7]
-
Column Temperature: 25°C[7]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (70:30) to a suitable concentration.
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape and resolution issues.
Caption: Influence of mobile phase parameters on HPLC separation characteristics.
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Variability in Cell-Based Assays with Desisobutyryl-ciclesonide
Welcome to the technical support center for Desisobutyryl-ciclesonide (des-CIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (des-CIC) and what is its primary mechanism of action?
A1: this compound is the active metabolite of the inhaled corticosteroid prodrug, ciclesonide.[1][2] It is a potent glucocorticoid receptor (GR) agonist.[1][3] Its mechanism of action involves binding to the GR in the cytoplasm. Upon binding, the GR-des-CIC complex translocates to the nucleus, where it modulates the transcription of target genes.[4][5] This leads to the suppression of inflammatory responses by, for example, inhibiting the release of pro-inflammatory cytokines.[1][6][7]
Q2: What are the typical IC50 values for des-CIC in cell-based assays?
A2: The IC50 values for des-CIC can vary depending on the cell type and the specific assay. Below is a summary of reported IC50 values.
| Cell Type/Assay Condition | IC50 (nM) | Reference |
| Human Glucocorticoid Receptor Binding | 1.75 | [1] |
| Concanavalin A-induced proliferation of primary rat spleen cells | 1.5 | [1] |
| Concanavalin A-induced proliferation of human peripheral blood mononuclear cells (PBMCs) | 1.3 | [1] |
| CD3-induced proliferation of human CD4+ lymphocytes | 0.2 | [1] |
| Cytokine production in human CD4+ lymphocytes | 0.5 - 1.5 | [1] |
Q3: How stable is this compound in cell culture media?
A3: Des-CIC has been shown to be relatively stable in cell culture, with intracellular concentrations maintained for up to 24 hours in A549 cells.[8][9] However, prolonged incubation times may lead to the formation of fatty acid conjugates, which can act as a slow-release depot of the active drug.[8][9] For optimal consistency, it is recommended to prepare fresh dilutions of des-CIC for each experiment.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Potential Cause: Inconsistent Cell Seeding. Uneven cell distribution across the plate is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. Consider using a multichannel pipette for simultaneous seeding of multiple wells.
-
-
Potential Cause: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Potential Cause: Inconsistent Compound Dilution and Addition. Errors in preparing serial dilutions or adding the compound to the wells can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. When adding the compound to the wells, ensure the pipette tip is below the surface of the medium to avoid splashing and inaccurate dosing.
-
Issue 2: Lack of or diminished cellular response to des-CIC.
-
Potential Cause: Low or Absent Glucocorticoid Receptor (GR) Expression. The target cells may not express sufficient levels of the GR for a measurable response.[10]
-
Solution: Verify GR expression in your cell line at the protein level using Western blotting or at the mRNA level using RT-qPCR. If GR expression is low, consider using a different cell line known to be responsive to glucocorticoids (e.g., A549 cells).
-
-
Potential Cause: Presence of Endogenous Glucocorticoids in Serum. Standard fetal bovine serum (FBS) contains hormones that can activate the GR, masking the effect of des-CIC.[10]
-
Solution: Switch to charcoal-stripped FBS, which has been treated to remove endogenous steroids and other small molecules.
-
-
Potential Cause: Compound Precipitation. Des-CIC may not be fully soluble in the cell culture medium at the desired concentration.
-
Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the final concentration.
-
-
Potential Cause: Cell Passage Number. High passage numbers can lead to changes in cellular characteristics and responsiveness.
-
Solution: Use cells with a consistent and low passage number for all experiments. It is good practice to thaw a fresh vial of cells after a defined number of passages.
-
Issue 3: Unexpected or contradictory results.
-
Potential Cause: Off-target effects. At high concentrations, des-CIC may exhibit off-target effects that are not mediated by the GR.
-
Solution: Perform dose-response experiments over a wide range of concentrations to identify the optimal therapeutic window. Include a known GR antagonist as a control to confirm that the observed effects are GR-dependent.
-
-
Potential Cause: Influence of Serum Proteins. Des-CIC is highly protein-bound (approximately 99%).[11] Variations in the protein concentration of the cell culture medium can affect the free, active concentration of the compound.
-
Solution: Maintain a consistent serum concentration across all experiments. Be aware that changes in serum concentration can alter the effective dose of des-CIC.
-
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This assay measures the translocation of the GR from the cytoplasm to the nucleus upon activation by des-CIC.
Materials:
-
U2OS cells stably expressing GFP-tagged GR (or other suitable cell line)
-
Black, clear-bottom 96-well microplate
-
Culture medium (e.g., DMEM with 10% charcoal-stripped FBS)
-
This compound (des-CIC)
-
Dexamethasone (positive control)
-
Vehicle control (e.g., DMSO)
-
Hoechst 33342 nuclear stain
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed GFP-GR expressing cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 18-24 hours.[12]
-
Compound Preparation: Prepare serial dilutions of des-CIC and dexamethasone in culture medium. Also, prepare a vehicle control.
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with the prepared compound dilutions or controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 1-2 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 solution for 10-15 minutes to visualize the nuclei.
-
Imaging: Wash the cells twice with PBS and acquire images using a high-content imaging system.
-
Analysis: Quantify the fluorescence intensity of GFP in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates GR translocation.
Protocol 2: Cytokine Release Assay
This assay measures the ability of des-CIC to inhibit the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable immune cell line (e.g., THP-1)
-
RPMI 1640 medium with 10% charcoal-stripped FBS
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound (des-CIC)
-
Dexamethasone (positive control)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plate
-
ELISA or multiplex bead array kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed PBMCs or other immune cells into a 96-well plate at an optimized density.
-
Pre-treatment: Add serial dilutions of des-CIC, dexamethasone, or vehicle control to the wells and incubate for 1-2 hours at 37°C.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine(s) of interest in the supernatant using an ELISA or multiplex bead array according to the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of cytokine release for each concentration of des-CIC compared to the stimulated vehicle control.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Caption: A generalized experimental workflow for conducting cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. active metabolite this compound: Topics by Science.gov [science.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Chromatographic Analysis of Desisobutyryl-ciclesonide
Welcome to the technical support center for the chromatographic analysis of Desisobutyryl-ciclesonide (des-CIC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems you might face while developing and running chromatographic methods for this compound and its parent compound, Ciclesonide.
Issue 1: Poor Resolution Between this compound and Ciclesonide Peaks
Q: I am observing poor separation or co-elution of this compound (des-CIC) and Ciclesonide (CIC) peaks. How can I improve the resolution?
A: Poor resolution is a common challenge. Here are several strategies to enhance the separation between your analytes:
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase are critical for achieving good resolution.[1][2]
-
Adjust Organic Solvent Ratio: If using a reversed-phase method (e.g., with a C18 column), systematically vary the percentage of the organic solvent (e.g., methanol or acetonitrile). A lower organic content generally increases retention time and can improve the separation of closely eluting peaks.
-
Try a Different Organic Solvent: If methanol doesn't provide adequate separation, consider switching to acetonitrile or vice-versa. The different selectivity of these solvents can alter the elution order and improve resolution.
-
Modify Aqueous Phase pH: The pH of the mobile phase can influence the ionization state of the analytes, affecting their retention.[3] For des-CIC and CIC, using an acidic modifier like 0.1% formic acid in the aqueous phase is a common practice that has been shown to be effective.[4][5]
-
-
Implement Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution can be employed.[2] Start with a lower concentration of the organic solvent to retain the analytes at the head of the column and then gradually increase the organic solvent concentration to elute them. This can sharpen the peaks and improve separation.[4][5]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[6] However, this will also increase the run time.
-
Column Temperature: Optimizing the column temperature can influence selectivity and efficiency.[6] Experiment with temperatures in the range of 25-40°C. Higher temperatures can reduce viscosity and improve peak shape, but may also decrease retention.
Issue 2: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[7] Try diluting your sample and re-injecting.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to prevent unwanted interactions between the analyte and the stationary phase. For acidic compounds, a mobile phase pH 2-3 units below the pKa is recommended.
-
Column Contamination or Degradation: Tailing can occur if the column is contaminated or if the stationary phase is degrading.[7]
-
Wash the column: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Use a guard column: A guard column can help protect the analytical column from contaminants.
-
-
Sample Solvent Effects: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample solvent should be weaker than or the same as the initial mobile phase.
Issue 3: Inconsistent Retention Times
Q: I am experiencing a drift or sudden change in the retention times for des-CIC. What should I investigate?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time variability.[8]
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can lead to shifts in retention times.
-
HPLC System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A1: A good starting point for method development for des-CIC, often analyzed alongside its parent drug ciclesonide, would be a reversed-phase HPLC method.[5][10] Here are some initial conditions you can try:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution | Gradient elution, e.g., starting with 60% B and increasing to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 242 nm or Mass Spectrometry |
These parameters are based on methods reported in the literature for the analysis of ciclesonide and its metabolites.[4][5]
Q2: How can I improve the sensitivity of my method to detect low concentrations of this compound?
A2: To enhance sensitivity, consider the following:
-
Use a Mass Spectrometer (MS) Detector: LC-MS/MS is a highly sensitive and selective technique for quantifying low levels of analytes in complex matrices like plasma or serum.[4][11] Methods using LC-MS/MS have achieved lower limits of quantification (LLOQ) as low as 1-10 pg/mL for des-CIC.[4][10]
-
Optimize Sample Preparation: A robust sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help concentrate the analyte and remove interfering substances from the matrix.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion and column overload.[6]
Q3: Are there any stability considerations for this compound during sample preparation and analysis?
A3: Like many pharmaceutical compounds, the stability of des-CIC should be evaluated under various conditions. Forced degradation studies, as outlined by ICH guidelines, can help identify potential degradation pathways.[12] It has been noted that ciclesonide can be unstable under acidic, basic, photolytic, and thermal stress conditions.[12] Therefore, it is crucial to control these factors during sample storage and analysis. Serum samples containing des-CIC have been shown to be stable for multiple freeze-thaw cycles and for extended periods at -20°C and -70°C.[10]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol is a general guideline for the separation of this compound. Optimization will likely be required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample.
-
Run the analysis and record the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: General experimental workflow for LC-MS/MS analysis of des-CIC.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite this compound in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
Technical Support Center: Desisobutyryl-ciclesonide (DCS) Fatty Acid Conjugate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Desisobutyryl-ciclesonide (DCS) and its fatty acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCS) and why are its fatty acid conjugates important?
A1: this compound (DCS) is the pharmacologically active metabolite of the inhaled corticosteroid, ciclesonide.[1][2] Ciclesonide itself is a prodrug that is converted to DCS by intracellular esterases in the airways.[3][4][5] DCS possesses a high binding affinity for the glucocorticoid receptor, exhibiting potent anti-inflammatory activity.[6][7]
A key feature of DCS is its ability to form reversible fatty acid conjugates, primarily with oleic acid and palmitic acid.[8][9] These highly lipophilic conjugates act as a depot of the active drug within the lung tissue, leading to a prolonged anti-inflammatory effect and allowing for once-daily dosing regimens.[3][4][5]
Q2: What are the primary analytical methods used for the quantification of DCS and its fatty acid conjugates?
A2: The most common and sensitive analytical method for the simultaneous quantification of DCS and its fatty acid conjugates in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][10][11][12][13][14] This technique offers the high sensitivity and selectivity required to measure the low concentrations of these analytes typically found in biological samples. Various ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) have been successfully employed.[7][12][14]
Q3: What are the major challenges encountered during the analysis of DCS and its fatty acid conjugates?
A3: The primary challenges in the analysis of DCS and its fatty acid conjugates stem from their lipophilic nature and the complexity of the biological matrices in which they are measured. Key challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analytes, leading to inaccurate and imprecise results.[1][5] This is a significant issue for lipophilic compounds which may co-elute with other lipids from the matrix.
-
Low Concentrations: The systemic exposure of ciclesonide and its metabolites is low, requiring highly sensitive analytical methods with low limits of quantification (LLOQ).[10][12][14]
-
Analyte Stability: The ester linkage in the fatty acid conjugates can be susceptible to enzymatic or chemical hydrolysis during sample collection, storage, and processing.
-
Poor Peak Shape: The lipophilic nature of the analytes can lead to peak tailing or broadening in reversed-phase chromatography if the analytical conditions are not optimized.[15][16][17]
-
Sample Preparation: Efficiently extracting these lipophilic compounds from complex biological matrices while minimizing interferences is a critical and often challenging step.[3][10]
Troubleshooting Guides
Poor Peak Shape (Tailing, Broadening, or Splitting)
| Symptom | Potential Cause | Troubleshooting Steps |
| All peaks in the chromatogram are tailing or broad. | Extra-column volume or dead volume: Improperly connected fittings or tubing. | Ensure all fittings are securely tightened and that the tubing is fully seated in the connection ports. Use pre-cut tubing of the correct length and diameter.[17] |
| Column contamination: Accumulation of strongly retained matrix components on the column frit or packing material. | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[15][18] | |
| Only the analyte peaks are tailing. | Secondary interactions: Interaction of the analytes with active sites (e.g., residual silanols) on the stationary phase. | - Lower the mobile phase pH to suppress the ionization of silanol groups.[17]- Use a high-purity, end-capped column.- Add a small amount of a competing base to the mobile phase. |
| Mass overload: Injecting too high a concentration of the analyte. | Reduce the injection volume or dilute the sample.[16] | |
| Split peaks. | Partially blocked column frit: Debris from the sample or system can clog the inlet frit of the column. | Back-flush the column. If this does not resolve the issue, the column may need to be replaced.[15][18] |
| Injection solvent stronger than the mobile phase: This can cause peak distortion, especially for early-eluting peaks. | The sample should ideally be dissolved in a solvent that is weaker than or has a similar composition to the initial mobile phase.[17][18][19] |
Inconsistent or Low Analyte Recovery
| Symptom | Potential Cause | Troubleshooting Steps |
| Low recovery of all analytes. | Inefficient extraction: The chosen sample preparation method is not effectively extracting the lipophilic DCS and its conjugates from the matrix. | - Optimize the extraction solvent and pH.- For Liquid-Liquid Extraction (LLE), try different organic solvents.- For Solid-Phase Extraction (SPE), evaluate different sorbents and elution solvents.[10] |
| Analyte degradation: Instability of the fatty acid conjugates during sample processing. | - Keep samples on ice or at a controlled low temperature during processing.- Minimize the time between sample collection and analysis.- Investigate the need for enzyme inhibitors in the collection tubes. | |
| Variable recovery between samples. | Inconsistent sample preparation: Manual extraction procedures can introduce variability. | - Use an automated sample preparation system if available.- Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. |
| Matrix effects: Ion suppression or enhancement is affecting the analyte signal inconsistently across different samples or batches. | - See the troubleshooting guide for Matrix Effects below. |
High Background Noise or Interferences
| Symptom | Potential Cause | Troubleshooting Steps |
| High background noise in the mass spectrometer. | Contaminated mobile phase or LC system: Impurities in the solvents or build-up of contaminants in the tubing or source. | - Use high-purity, LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Clean the mass spectrometer ion source. |
| Interfering peaks co-eluting with analytes. | Insufficient chromatographic separation: The LC method is not adequately separating the analytes from matrix components. | - Optimize the gradient profile (slower gradient may improve resolution).- Try a different column chemistry (e.g., a different stationary phase). |
| Inadequate sample clean-up: The sample preparation method is not removing sufficient matrix interferences. | - Switch to a more selective sample preparation technique (e.g., from Protein Precipitation to SPE).- Optimize the wash steps in the SPE protocol to remove more interferences. |
Matrix Effects (Ion Suppression or Enhancement)
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of results, especially between different lots of biological matrix. | Co-eluting matrix components (e.g., phospholipids, salts) affecting analyte ionization. | - Improve Chromatographic Separation: Modify the LC gradient to separate the analytes from the regions where matrix components elute.[5]- Enhance Sample Clean-up: Use a more rigorous sample preparation method like SPE to remove a wider range of interfering compounds.[1] Phospholipid removal plates can also be effective.[11]- Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[1][5]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[12][14] |
| Analyte response is significantly lower in matrix samples compared to neat solutions. | Ion suppression. | - Dilute the sample extract to reduce the concentration of interfering matrix components.[1]- Follow the steps outlined above to mitigate matrix effects. |
Quantitative Data Summary
The following tables summarize quantitative data from published analytical methods for ciclesonide and its metabolites.
Table 1: LC-MS/MS Method Parameters and Performance
| Analyte(s) | Matrix | LLOQ (pg/mL) | Linearity (pg/mL) | Extraction Method | Ionization | Reference |
| Ciclesonide & DCS | Human Plasma | 10 | 10 - 10,000 | Methyl tert-butyl ether LLE | APCI | [7] |
| Ciclesonide & DCS | Human Serum | 1 | 1 - 500 | 1-chlorobutane LLE | APPI | [12][14] |
| Ciclesonide & DCS | Horse Plasma | 1 | Not Specified | Supported Liquid Extraction (SLE) | HRMS/MS | [13][20] |
Table 2: Accuracy and Precision Data
| Analyte | Matrix | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| Ciclesonide | Human Serum | 3 | 5.7 | 6.9 | -1.7 | [12] |
| 40 | 3.5 | 4.1 | -0.5 | [12] | ||
| 400 | 2.9 | 3.5 | 1.0 | [12] | ||
| DCS | Human Serum | 3 | 6.2 | 7.5 | -2.3 | [12] |
| 40 | 4.1 | 4.8 | -1.0 | [12] | ||
| 400 | 3.2 | 3.8 | 0.5 | [12] |
Table 3: Recovery and Stability Data
| Analyte | Matrix | Extraction Recovery (%) | Freeze-Thaw Stability | Bench-Top Stability (24h) | Long-Term Stability | Reference |
| Ciclesonide & DCS | Human Serum | ~85 | Stable for 3 cycles | Stable | Stable for 706 days at -20°C & -70°C | [12] |
Detailed Experimental Protocols
Protocol 1: Ultra-sensitive LC-APPI-MS/MS Method for Ciclesonide and DCS in Human Serum
This protocol is based on the method described by Wu et al. (2020)[12][14] which achieves an LLOQ of 1 pg/mL.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.500 mL of human serum in a polypropylene tube, add 25 µL of the internal standard working solution (Ciclesonide-d11 and DCS-d11).
-
Vortex for 10 seconds.
-
Add 2.5 mL of 1-chlorobutane.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of methanol and water with appropriate additives).
-
Vortex for 1 minute.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate DCS and Ciclesonide.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative ion mode.
-
MS/MS Transitions: Monitor the specific precursor to product ion transitions for each analyte and internal standard.
Visualizations
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Matrix Effects in the Analysis of Lipophilic Compounds - Anapharm [anapharmbioanalytics.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cbspd.com [cbspd.com]
- 9. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. gcms.cz [gcms.cz]
- 12. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. madbarn.com [madbarn.com]
- 14. frontagelab.com [frontagelab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
- 18. agilent.com [agilent.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite this compound in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity issues for Desisobutyryl-ciclesonide quantification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity during the quantification of Desisobutyryl-ciclesonide (des-CIC).
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. Is this acceptable?
A non-linear calibration curve can be acceptable if it is reproducible and the chosen regression model (e.g., quadratic) accurately describes the relationship between concentration and response. However, a non-linear curve often indicates underlying issues in the analytical method that could compromise data quality. It is crucial to investigate the cause of non-linearity to ensure the method is robust and reliable. Regulatory guidelines should be consulted for specific requirements regarding the use of non-linear calibration curves.
Q2: What are the common causes of a non-linear calibration curve in the LC-MS/MS analysis of this compound?
Non-linearity in the quantification of des-CIC, even when using a stable isotope-labeled internal standard, can stem from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1][2]
-
Ion Source Saturation/Matrix Effects: The presence of high concentrations of the analyte or co-eluting matrix components can suppress or enhance the ionization of des-CIC, leading to a non-proportional response.[1][2][3][4]
-
Errors in Standard Preparation: Inaccurate serial dilutions of calibration standards can introduce non-linearity.[5]
-
Analyte Adsorption: Des-CIC may adsorb to vials, tubing, or the analytical column, particularly at low concentrations, causing a negative deviation from linearity at the lower end of the curve.[5]
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too high or too low relative to the analyte can contribute to non-linearity.
-
Formation of Adducts or Dimers: At higher concentrations, the analyte may form dimers or other adducts, which are not monitored by the primary MRM transition, leading to a flattened curve.[1][2]
Q3: My calibration curve is showing a downward curve at higher concentrations. What is the likely cause?
This "flattening" of the curve is a classic sign of detector or ion source saturation.[1][6] The instrument's response is no longer proportional to the analyte concentration.
Q4: My calibration curve is showing poor linearity at the lower concentration points. What could be the issue?
Poor linearity at the lower end of the curve can be caused by analyte adsorption to system components or significant matrix interference affecting the signal-to-noise ratio.[5] It could also indicate that the lower calibration points are below the reliable limit of quantification for the method.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
This is often characterized by a plateauing or downward curve of the response at the upper end of the calibration range.
Troubleshooting Steps:
-
Reduce Analyte Concentration: Dilute the upper-end calibration standards and high-concentration quality control (QC) samples.
-
Optimize MS Detector Settings: If possible, reduce the detector gain or use a less intense MRM transition to decrease the signal intensity.[1]
-
Check for Ion Source Saturation: Infuse a high-concentration standard solution directly into the mass spectrometer and observe the signal stability. A fluctuating or decreasing signal over a short period may indicate ion source saturation.
-
Dilute Sample Extract: If the issue is observed with unknown samples, try diluting the sample extract to bring the analyte concentration into the linear range of the assay.
Experimental Protocol: Investigating Detector Saturation
Objective: To determine if detector saturation is the cause of non-linearity at high concentrations.
Methodology:
-
Prepare two sets of calibration standards for des-CIC, one with the original concentration range and a second set where the top three concentrations are diluted 5-fold and 10-fold.
-
Prepare a high-concentration QC sample at the original upper limit of quantification (ULOQ).
-
Inject the original calibration curve and the high QC sample.
-
Inject the diluted calibration standards.
-
Analyze the data. If the diluted standards fall on a linear line extrapolated from the lower concentration points of the original curve, and the high QC sample shows a disproportionately low response, detector saturation is the likely cause.
Issue 2: Poor Linearity at Low Concentrations
This may manifest as "tailing" or significant deviation of the low concentration points from the linear regression line.
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is often effective.
-
Check for Analyte Adsorption:
-
Use silanized glass vials or polypropylene vials to minimize adsorption.
-
Prime the LC system by injecting a high-concentration standard before running the calibration curve.
-
-
Optimize Chromatographic Conditions: Modify the mobile phase composition or gradient to improve the separation of des-CIC from matrix interferences.[7]
-
Evaluate Internal Standard: Ensure the internal standard (e.g., deuterated des-CIC) is added at an appropriate concentration and is behaving similarly to the analyte.[8]
Experimental Protocol: Assessing Matrix Effects
Objective: To determine if matrix effects are causing non-linearity.
Methodology:
-
Prepare Calibration Curves:
-
Curve A: Prepare des-CIC calibration standards in the mobile phase or a clean solvent.
-
Curve B: Prepare des-CIC calibration standards in a blank matrix extract (e.g., plasma from an untreated subject that has undergone the full extraction procedure).
-
-
Data Analysis:
-
Inject both sets of calibration standards.
-
Calculate the slope of the linear regression for both curves.
-
The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Slope of Curve B / Slope of Curve A) * 100
-
A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, ion enhancement if >100%).[9]
-
Data Presentation
Table 1: Example Calibration Curve Data and Linearity Assessment
| Concentration (pg/mL) | Analyte Response (Area) | IS Response (Area) | Analyte/IS Ratio | Expected Ratio (Linear Fit) | % Deviation |
| 1 | 1,520 | 510,000 | 0.0030 | 0.0029 | +3.4% |
| 5 | 7,650 | 505,000 | 0.0151 | 0.0147 | +2.7% |
| 20 | 30,100 | 515,000 | 0.0584 | 0.0588 | -0.7% |
| 100 | 151,200 | 508,000 | 0.2976 | 0.2941 | +1.2% |
| 250 | 374,500 | 512,000 | 0.7314 | 0.7353 | -0.5% |
| 500 | 695,000 | 509,000 | 1.3654 | 1.4706 | -7.2% |
| 1000 | 1,150,000 | 511,000 | 2.2505 | 2.9412 | -23.5% |
In this example, significant negative deviation at higher concentrations suggests saturation.
Table 2: Typical Method Parameters for this compound Quantification
| Parameter | Typical Value/Condition | Reference |
| Linearity Range | 1 - 500 pg/mL | [8][10] |
| 10 - 10,000 pg/mL | [11] | |
| LLOQ | 1 pg/mL | [8] |
| 10 pg/mL | [11][12] | |
| Internal Standard | This compound-d11 | [8][13] |
| Extraction Method | Liquid-Liquid Extraction or Solid-Phase Extraction | [8][14] |
| Ionization Mode | APPI or APCI, Positive or Negative Ion Mode | [8][11][15] |
| Acceptance Criteria (R²) | > 0.99 | [8] |
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. academic.oup.com [academic.oup.com]
- 6. Calibration curve linearity issues and loss of sensitivity - Chromatography Forum [chromforum.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontagelab.com [frontagelab.com]
- 11. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. madbarn.com [madbarn.com]
- 15. Uptake and metabolism of ciclesonide and retention of this compound for up to 24 hours in rabbit nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of Desisobutyryl-ciclesonide and Budesonide in Asthma Models
This guide provides a detailed comparison of the efficacy of desisobutyryl-ciclesonide (des-CIC), the active metabolite of ciclesonide, and budesonide in preclinical asthma models. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective anti-inflammatory potencies and mechanisms of action based on available experimental data.
Executive Summary
This compound (des-CIC) and budesonide are both potent inhaled corticosteroids that exert their anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. Preclinical studies demonstrate that while both compounds are effective in mitigating key features of asthma, such as airway inflammation and hyperresponsiveness, there are nuances in their receptor binding affinities and in vitro potencies. In vivo, in a rat model of allergic asthma, des-CIC and budesonide show comparable efficacy in reducing inflammatory cell infiltration and cytokine levels in the airways.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both des-CIC and budesonide function as agonists for the glucocorticoid receptor. Upon entering the cell, they bind to the cytosolic GR, which is complexed with heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the complex can modulate gene expression in two primary ways:
-
Transactivation: The GR complex dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
A Comparative Analysis of Desisobutyryl-ciclesonide and Fluticasone Propionate for Inhaled Corticosteroid Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Desisobutyryl-ciclesonide (des-CIC), the active metabolite of the prodrug ciclesonide, and fluticasone propionate (FP), two prominent inhaled corticosteroids (ICS) used in the management of asthma and allergic rhinitis. This document outlines their pharmacodynamic and pharmacokinetic profiles, supported by experimental data, detailed methodologies of key experiments, and visualizations of relevant biological pathways and workflows.
Pharmacodynamic Profile: Receptor Binding and Anti-inflammatory Effects
Both des-CIC and fluticasone propionate exert their anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[1][2] This interaction leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators and increasing the production of anti-inflammatory proteins.
Glucocorticoid Receptor Binding Affinity
The affinity of a corticosteroid for the GR is a key determinant of its potency. Both des-CIC and fluticasone propionate exhibit high binding affinity for the GR. Ciclesonide itself has a low affinity for the GR and is converted to the active des-CIC by esterases in the lungs.[3]
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (=100) | Reference |
| This compound (des-CIC) | 1200 | [4] |
| Fluticasone Propionate (FP) | 1775 | [4] |
Anti-inflammatory Potency
Studies on des-CIC have highlighted its potent anti-inflammatory activity, effectively inhibiting allergen-induced T-cell proliferation and the expression of interleukin-4. Ciclesonide has been shown to improve small airway function and reduce eosinophil levels in sputum more effectively than fluticasone propionate in some studies, suggesting a potent anti-inflammatory effect in the peripheral airways.[7]
Pharmacokinetic Profile: A Comparison of Systemic Exposure and Disposition
The pharmacokinetic properties of inhaled corticosteroids are critical to their safety and efficacy, influencing both local drug concentrations in the lungs and the potential for systemic side effects.
| Parameter | This compound (des-CIC) | Fluticasone Propionate (FP) | Reference |
| Oral Bioavailability | <1% | <1% | [4] |
| Systemic Bioavailability (Inhaled) | ~7% (as des-CIC) | ~16% (DPI), ~1% (oral) | [4] |
| Plasma Protein Binding | ~99% | ~99% | [4] |
| Volume of Distribution (Vd) | 947 L | 9800 L | [8] |
| Clearance (CL) | 202-271 L/h | 890 L/h | [8] |
| Terminal Half-life (t½) | ~3.5 hours | Not explicitly stated, but has a long lung retention time. | [4] |
| Pulmonary Retention Time | Shorter than FP | Longer than des-CIC | [4] |
Clinical Efficacy and Safety
Numerous clinical trials have compared the efficacy and safety of ciclesonide and fluticasone propionate in patients with asthma.
Efficacy in Asthma
Clinical studies have consistently demonstrated that once-daily ciclesonide is as effective as twice-daily fluticasone propionate in improving lung function, as measured by Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF), as well as in reducing asthma symptoms and the need for rescue medication.[9][10][11]
A 12-week, randomized, double-blind study involving 529 asthma patients showed that 160 µg of ciclesonide once daily was as effective as 88 µg of fluticasone propionate twice daily in improving FEV1.[9] Another 24-week study in patients with mild to moderate persistent asthma found that 80 µg of ciclesonide once daily demonstrated non-inferiority to 100 µg of fluticasone propionate twice daily in terms of FEV1 improvement.[10]
Safety Profile
The safety profiles of both drugs are generally favorable. Due to its prodrug nature and activation in the lungs, ciclesonide is associated with a lower incidence of local side effects, such as oral candidiasis and hoarseness, compared to fluticasone propionate.[1][12]
Regarding systemic safety, studies have shown that ciclesonide has a lower impact on hypothalamic-pituitary-adrenal (HPA) axis function, as measured by cortisol suppression, compared to fluticasone propionate at clinically comparable doses.[8] In a study comparing 160 µ g/day of ciclesonide with 176 µ g/day of fluticasone propionate in children, the ciclesonide group showed a significant increase in creatinine-adjusted 24-hour urine cortisol levels from baseline, while the fluticasone propionate group showed a non-significant increase.[11]
Experimental Protocols
Glucocorticoid Receptor Binding Affinity Assay (Radioligand Binding Assay)
Objective: To determine the relative binding affinity of this compound and fluticasone propionate for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable source, such as cultured human lung cells or rat lung tissue.
-
Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radiolabeled glucocorticoid ligand (e.g., [³H]-dexamethasone).
-
Competition: In parallel, incubations are set up with the radioligand and a range of concentrations of the unlabeled test compounds (this compound or fluticasone propionate).
-
Equilibrium: The binding reaction is allowed to reach equilibrium, typically by incubating for several hours at a low temperature (e.g., 4°C).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the inhibitory constant (Ki), which is inversely proportional to the binding affinity.
In Vitro Anti-inflammatory Assay: Cytokine Release Inhibition
Objective: To compare the potency of this compound and fluticasone propionate in inhibiting the release of pro-inflammatory cytokines from human lung cells.
Methodology:
-
Cell Culture: A human lung epithelial cell line (e.g., A549) or primary human bronchial epithelial cells are cultured to confluence in appropriate media.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the production and release of cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).
-
Treatment: The cells are co-incubated with the inflammatory stimulus and varying concentrations of this compound or fluticasone propionate.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the target cytokines (e.g., IL-6, IL-8) in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of each drug that causes a 50% inhibition of cytokine release (IC50) is calculated to determine their relative potency.
Clinical Trial Design for Efficacy and Safety Comparison in Asthma
Objective: To compare the clinical efficacy and safety of inhaled ciclesonide and fluticasone propionate in patients with persistent asthma.
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.[9][10][11][13]
Patient Population: Patients (adults or children) with a diagnosis of persistent asthma, often requiring a certain baseline level of inhaled corticosteroid therapy.
Treatment Arms:
-
Ciclesonide administered once daily via a metered-dose inhaler (MDI).
-
Fluticasone propionate administered twice daily via an MDI.
-
Placebo (in some study designs).
Primary Efficacy Endpoint: Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1).
Secondary Efficacy Endpoints:
-
Change in morning and evening Peak Expiratory Flow (PEF).
-
Asthma symptom scores.
-
Use of rescue medication (e.g., short-acting beta-agonists).
-
Asthma control days (symptom-free and rescue-free days).
-
Asthma-related quality of life questionnaires.
Safety Endpoints:
-
Incidence of adverse events, with a focus on local side effects such as oropharyngeal candidiasis and dysphonia.
-
Assessment of systemic effects, such as 24-hour urinary free cortisol excretion to evaluate HPA axis function.
Duration: Typically 12 to 24 weeks.
Visualizations
Glucocorticoid Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of effectiveness in ciclesonide and fluticasone propionate on small airway function in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics and pharmacodynamics of inhaled ciclesonide and fluticasone propionate in patients with persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparable efficacy of ciclesonide once daily versus fluticasone propionate twice daily in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 24-week comparison of low-dose ciclesonide and fluticasone propionate in mild to moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of inhaled ciclesonide 160 microg/day and fluticasone propionate 176 microg/day in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the oropharyngeal deposition of inhaled ciclesonide and fluticasone propionate in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
Desisobutyryl-ciclesonide Demonstrates Superior Glucocorticoid Receptor Binding and Comparable Anti-Inflammatory Efficacy to Dexamethasone
A comprehensive review of in vitro and in vivo data indicates that desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, exhibits significantly higher potency in binding to the glucocorticoid receptor (GR) and comparable efficacy in suppressing pro-inflammatory markers when compared to the widely used corticosteroid, dexamethasone. This guide provides a detailed comparison of their anti-inflammatory capabilities, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Executive Summary
Data Presentation
The following tables summarize the key quantitative data comparing this compound and dexamethasone.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA)¹ | Reference |
| Dexamethasone | 100 | [1] |
| This compound | 1212 | [2][3] |
¹Relative binding affinity is expressed relative to dexamethasone, which is assigned a value of 100.
Table 2: In Vitro Anti-Inflammatory Activity - Cytokine mRNA Suppression
| Cell Line | Inflammatory Stimulus | Cytokine | Outcome | Reference |
| A549 (Human Lung Epithelial Cells) | IL-1β | IL-1β, IL-6, IL-8 | Des-CIC showed equivalent efficacy to dexamethasone in reducing cytokine mRNA expression. | [4] |
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the relative affinity of a compound for the glucocorticoid receptor through a competitive binding experiment.
Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) from the glucocorticoid receptor.
Materials:
-
Test compounds (this compound, dexamethasone)
-
Radiolabeled ligand: [³H]dexamethasone
-
GR-containing cell lysate (e.g., from rat lung cytosol)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a cytosolic fraction containing glucocorticoid receptors from rat lung tissue.
-
Incubate the cytosolic fraction with a fixed concentration of [³H]dexamethasone and varying concentrations of the unlabeled test compounds (this compound or dexamethasone) in a buffer solution.
-
Allow the binding reaction to reach equilibrium by incubating at 4°C for a specified time (e.g., 18-24 hours).
-
Separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of dexamethasone / IC50 of test compound) x 100.
In Vitro Cytokine mRNA Suppression Assay in A549 Cells
This assay evaluates the ability of test compounds to inhibit the expression of pro-inflammatory cytokine mRNA in human lung epithelial cells.[4]
Principle: A549 cells are stimulated with an inflammatory agent (e.g., Interleukin-1β) to induce the expression of pro-inflammatory cytokines. The cells are concurrently treated with the test compounds, and the subsequent reduction in cytokine mRNA levels is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
A549 human lung epithelial cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Recombinant human Interleukin-1β (IL-1β)
-
Test compounds (this compound, dexamethasone)
-
RNA extraction kit
-
Reverse transcription kit
-
RT-qPCR primers and probes for target cytokines (e.g., IL-6, IL-8) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Seed A549 cells in culture plates and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for a specified period (e.g., 1 hour).
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) for a defined incubation time (e.g., 24 hours) in the continued presence of the test compounds.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using specific primers and probes for the target cytokine genes and the housekeeping gene.
-
Analyze the RT-qPCR data to determine the relative expression levels of the cytokine mRNAs, normalized to the housekeeping gene.
-
Compare the reduction in cytokine mRNA expression in cells treated with the test compounds to the stimulated control cells.
Mandatory Visualization
Caption: Glucocorticoid Anti-inflammatory Signaling Pathway.
Caption: Workflow for In Vitro Cytokine mRNA Suppression Assay.
References
- 1. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Desisobutyryl-ciclesonide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of published analytical methods for the quantification of desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid, ciclesonide. The following sections present a comprehensive overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, summarizing their performance, experimental protocols, and key validation parameters to aid researchers in selecting the most appropriate method for their specific study needs.
Comparative Analysis of Analytical Methods
The quantification of this compound, often performed simultaneously with its parent drug ciclesonide, is crucial for pharmacokinetic and clinical studies. The methods detailed below represent some of the most sensitive and robust techniques published to date.
| Parameter | Method 1: LC-APCI-MS/MS | Method 2: LC-APPI-MS/MS | Method 3: LC-HRMS/MS |
| Analyte(s) | Ciclesonide (CIC) and this compound (des-CIC) | Ciclesonide (CIC) and this compound (des-CIC) | Ciclesonide (CIC) and this compound (des-CIC) |
| Matrix | Human Plasma | Human Serum | Equine Plasma |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL for both CIC and des-CIC[1] | 1 pg/mL for both CIC and des-CIC[2][3][4] | ~1 pg/mL for both CIC and des-CIC[5] |
| Linearity Range | 10 - 10,000 pg/mL for both CIC and des-CIC[1] | 1 - 500 pg/mL for both CIC and des-CIC[2][3][4] | Not explicitly stated |
| Inter-assay Precision (% CV) | Within 9.6%[2] | Not explicitly stated | Not explicitly stated |
| Inter-assay Accuracy (% Bias) | ± 4.0%[2] | Not explicitly stated | Not explicitly stated |
| Extraction Recovery | ~85% for both analytes[2] | Not explicitly stated | Not explicitly stated |
| Internal Standard(s) | Mifepristone[1] | CIC-d11 and des-CIC-d11[2][4] | Not explicitly stated |
Experimental Protocols
Method 1: LC-APCI-MS/MS for Human Plasma
This method was developed for the simultaneous determination of ciclesonide and this compound in human plasma.[1]
Sample Preparation:
-
Plasma samples are extracted using methyl tert-butyl ether.
-
Mifepristone is used as the internal standard.
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: A mixture of 0.1% formic acid solution and methanol with a linear gradient elution.
Mass Spectrometry Conditions:
-
Ionization: Positive atmospheric pressure chemical ionization (APCI)
-
Detection: Selective multiple reaction monitoring (SRM)
Method 2: Ultrasensitive LC-APPI-MS/MS for Human Serum
This method provides a tenfold sensitivity improvement over previous methods, making it suitable for studies with low systemic exposure to ciclesonide and its active metabolite.[2][3]
Sample Preparation:
-
Serum samples (0.500 mL) are extracted with 1-chlorobutane.[2][3][4]
-
CIC-d11 and des-CIC-d11 are used as internal standards.[2][4]
Chromatographic Conditions:
Mass Spectrometry Conditions:
Method 3: LC-HRMS/MS for Equine Plasma
Developed for doping control purposes in horses, this highly sensitive method can detect minute traces of ciclesonide and this compound.[5]
Sample Preparation:
-
Extraction: Supported liquid extraction (SLE).[5]
Chromatographic and Mass Spectrometry Conditions:
-
Method: Liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS).[5] This technique offers high resolution and mass accuracy, enhancing specificity.
Visualized Experimental Workflows
Caption: A generalized workflow for the bioanalytical quantification of this compound.
Caption: Bioactivation pathway of ciclesonide to this compound.
References
- 1. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. frontagelab.com [frontagelab.com]
- 5. madbarn.com [madbarn.com]
Desisobutyryl-ciclesonide: A Comparative Analysis of Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding affinity of Desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, with other commonly used corticosteroids. The data presented is supported by experimental findings to offer an objective assessment for research and drug development purposes.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of corticosteroids to the glucocorticoid receptor (GR) is a key determinant of their potency. The following table summarizes the relative binding affinity (RBA) of des-CIC and other prominent corticosteroids. The RBA values are expressed relative to dexamethasone, which is assigned a reference value of 100.
| Corticosteroid | Active Metabolite | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) |
| Ciclesonide | This compound (des-CIC) | 1200[1] |
| Fluticasone Propionate | - | 1775 |
| Mometasone Furoate | - | 2100 - 2244 |
| Beclomethasone Dipropionate | Beclomethasone-17-Monopropionate (BMP) | 1345 |
| Budesonide | - | 855 - 935 |
Note: Higher RBA values indicate a greater binding affinity for the glucocorticoid receptor.
This compound exhibits a high binding affinity for the glucocorticoid receptor, approximately 100-fold greater than its parent compound, ciclesonide.[1][2] Its affinity is comparable to or greater than that of budesonide and the active metabolite of beclomethasone dipropionate. However, it is lower than that of fluticasone propionate and mometasone furoate. One study reported an IC50 value of 1.75 nM for des-CIC binding to the human glucocorticoid receptor.[3]
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is typically performed using competitive binding assays. Two common methods are the radioligand binding assay and the fluorescence polarization-based competition assay.
Radioligand Binding Assay (Competitive)
This method measures the ability of an unlabeled corticosteroid (the competitor) to displace a radiolabeled ligand from the glucocorticoid receptor.
1. Preparation of Receptor Source:
-
A source of glucocorticoid receptors is required, typically from cultured cells (e.g., A549 human lung adenocarcinoma cells) or tissue homogenates (e.g., lung tissue) known to express the receptor.
-
The cells or tissues are homogenized and centrifuged to isolate the cytosolic fraction containing the soluble glucocorticoid receptors.
2. Incubation:
-
A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the receptor preparation.
-
Varying concentrations of the unlabeled test corticosteroid (e.g., des-CIC, fluticasone propionate) are added to compete for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by:
-
Dextran-coated charcoal: The charcoal adsorbs the free radioligand, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
Filter binding: The incubation mixture is passed through a filter that traps the receptor-ligand complex, while the free radioligand passes through.
-
4. Quantification:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the unlabeled corticosteroid that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test corticosteroid to the IC50 of a reference standard (e.g., dexamethasone).
Fluorescence Polarization-Based Competition Assay
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to the receptor.
1. Reagents:
-
Purified glucocorticoid receptor.
-
A fluorescently labeled glucocorticoid ligand (tracer).
-
Unlabeled competitor corticosteroids.
2. Assay Principle:
-
The small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When the tracer binds to the much larger glucocorticoid receptor, its rotation slows down, leading to an increase in fluorescence polarization.
-
In a competitive assay, an unlabeled corticosteroid will compete with the tracer for binding to the receptor. As the concentration of the unlabeled competitor increases, more tracer is displaced, resulting in a decrease in fluorescence polarization.
3. Assay Procedure:
-
A fixed concentration of the glucocorticoid receptor and the fluorescent tracer are incubated together in a microplate.
-
Serial dilutions of the unlabeled test corticosteroids are added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
4. Measurement:
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
5. Data Analysis:
-
The IC50 value, the concentration of the unlabeled corticosteroid that causes a 50% decrease in the maximum fluorescence polarization, is determined.
-
The RBA can be calculated by comparing the IC50 values of the test compounds to a reference standard.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive binding assay.
References
A Head-to-Head Battle of Inhaled Corticosteroid Metabolites: Desisobutyryl-ciclesonide vs. Beclomethasone-17-monopropionate
A detailed comparison of the in vitro efficacy of two potent active metabolites used in the treatment of respiratory inflammatory diseases.
In the management of chronic respiratory diseases such as asthma, inhaled corticosteroids (ICS) are a cornerstone of therapy. While the parent compounds are administered, their therapeutic effects are often mediated by their active metabolites, which are formed in the lungs. This guide provides a detailed comparison of the in vitro efficacy of desisobutyryl-ciclesonide (des-CIC), the active metabolite of ciclesonide, and beclomethasone-17-monopropionate (17-BMP), the active metabolite of beclomethasone dipropionate. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Glucocorticoid Receptor Binding Affinity: A Close Contest
The primary mechanism of action for corticosteroids involves binding to and activating the glucocorticoid receptor (GR). The affinity of a compound for the GR is a key determinant of its potency. Both des-CIC and 17-BMP exhibit high binding affinity for the GR, positioning them as potent anti-inflammatory agents.[1][2]
Data from in vitro radioligand binding assays consistently demonstrate that both metabolites have a significantly higher affinity for the GR compared to the reference glucocorticoid, dexamethasone.[2][3] One study reported the relative binding affinity (RBA) of des-CIC to be 1200, while 17-BMP had an RBA of 1345, with dexamethasone set at 100.[2] This indicates that both metabolites bind to the glucocorticoid receptor with very high and comparable affinity.
| Parameter | This compound (des-CIC) | Beclomethasone-17-monopropionate (17-BMP) | Reference Compound |
| Relative Glucocorticoid Receptor Binding Affinity (RBA) | 1200[2][3] | 1345[2] | Dexamethasone = 100 |
Anti-Inflammatory Efficacy: Insights from In Vitro Models
The anti-inflammatory effects of glucocorticoids are mediated through two main pathways: transactivation and transrepression. Transactivation involves the GR binding to glucocorticoid response elements (GREs) on DNA, leading to the expression of anti-inflammatory proteins. Transrepression, on the other hand, involves the GR interfering with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB).
While direct head-to-head studies comparing the in vitro potency of des-CIC and 17-BMP across a range of anti-inflammatory assays are limited, existing data for each compound highlight their significant anti-inflammatory capabilities.
Cytokine Suppression
A key measure of anti-inflammatory activity is the ability to suppress the production of pro-inflammatory cytokines. Studies have shown that 17-BMP is a potent inhibitor of cytokine release from various cell types. For instance, in lipopolysaccharide (LPS)-stimulated lung macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD), 17-BMP demonstrated concentration-dependent inhibition of CXCL8, TNFα, and IL-6 release.
| Cytokine | Beclomethasone-17-monopropionate (17-BMP) IC50 (nM) |
| CXCL8 | >1 |
| TNFα | <1 |
| IL-6 | <1 |
Data from a study on COPD lung macrophages.
Signaling Pathways and Experimental Workflows
To understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing cytokine release.
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices | Semantic Scholar [semanticscholar.org]
- 6. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 7. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Incurred Sample Reanalysis in Pharmacokinetic Studies of Desisobutyryl-ciclesonide: A Comparative Guide
An Objective Comparison of Bioanalytical Methodologies and Incurred Sample Reanalysis (ISR) for Desisobutyryl-ciclesonide (des-CIC) Pharmacokinetic (PK) Studies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical bioanalytical considerations and incurred sample reanalysis (ISR) practices for the pharmacokinetic assessment of this compound (des-CIC), the active metabolite of the inhaled corticosteroid, ciclesonide. Ciclesonide is a prodrug that is converted to des-CIC in the lungs, and therefore, robust bioanalytical methods are essential for accurately characterizing its systemic exposure.[1][2][3][4]
Incurred sample reanalysis is a regulatory requirement and a fundamental component of bioanalytical method validation that ensures the reliability and reproducibility of pharmacokinetic data.[5][6] It involves re-analyzing a subset of study samples in a separate analytical run to verify the original results.[5] This process is crucial for identifying potential issues that may not be apparent during pre-study validation using spiked quality control samples, such as metabolite interference, sample inhomogeneity, or instability of the analyte in the matrix from dosed subjects.[7]
Regulatory Landscape and Best Practices for Incurred Sample Reanalysis
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR.[7] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline also provides recommendations.[8][9] Key principles and best practices for ISR include:
-
Study Applicability : ISR should be conducted for pivotal bioequivalence studies, the first clinical trial in subjects, and studies in special populations.[5][10] For non-clinical GLP studies, ISR is typically performed once per species, per method, matrix, and laboratory.[10]
-
Sample Selection : Samples should be representative of the entire study, covering the concentration profile, including points around the maximum concentration (Cmax) and in the elimination phase.[7][8] A common practice is to reanalyze up to 10% of the study samples.[7]
-
Acceptance Criteria : For small molecules like des-CIC, the results of the reanalysis should be within ±20% of the original result for at least two-thirds (66.7%) of the samples.[5][7]
| Parameter | Recommendation | Source |
| Study Types Requiring ISR | Pivotal bioequivalence trials, first-in-human trials, patient trials, studies in populations with impaired organ function. | [5][10] |
| Number of Samples | At least 5% of total study samples; some recommendations suggest up to 10%. | [7][10] |
| Sample Selection Strategy | Representative of the study, including Cmax and elimination phase samples. Random selection is also recommended. | [7][8] |
| Acceptance Criteria (Small Molecules) | At least 67% of ISR results must be within 20% of the original result. | [5][7] |
| Investigation Trigger | Failure to meet the acceptance criteria requires a documented investigation. | [7] |
Comparative Bioanalytical Methodologies for this compound
Several highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of ciclesonide and des-CIC in human plasma and serum. While direct comparative ISR data between these methods are not publicly available, a comparison of their reported validation parameters provides insight into their performance and suitability for pharmacokinetic studies that would incorporate ISR.
| Method | LLOQ (pg/mL) | Linearity (pg/mL) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) | Extraction Recovery (%) | Biological Matrix |
| LC-APCI-MS/MS [11] | 10 | 10 - 10,000 | Not explicitly stated for inter-assay | Not explicitly stated for inter-assay | Not explicitly stated | Human Plasma |
| LC-APPI-MS/MS [12][13] | 1 | 1 - 500 | Within 9.6% | ± 4.0% | ~85% | Human Serum |
| LC-HRMS/MS [14] | ~1 | Not specified for quantitative analysis | Not applicable (detection method) | Not applicable (detection method) | Not specified | Horse Plasma |
The LC-APPI-MS/MS method demonstrates a tenfold greater sensitivity compared to the LC-APCI-MS/MS method, which is crucial for accurately characterizing the pharmacokinetic profile of des-CIC, especially at lower concentrations.[12] The robustness of this ultrasensitive method was confirmed by good incurred sample reanalysis reproducibility, although the specific data was not published.[12][13]
Experimental Protocols
Below are summaries of the experimental protocols for the validated bioanalytical methods for des-CIC, which would be subject to ISR.
-
Sample Preparation : Liquid-liquid extraction with methyl tert-butyl ether. Mifepristone was used as the internal standard.
-
Chromatography : Separation on a C18 column with a gradient elution of 0.1% formic acid solution and methanol.
-
Detection : Positive atmospheric pressure chemical ionization (APCI) with selective multiple reaction monitoring (SRM).
-
Sample Preparation : Liquid-liquid extraction with 1-chlorobutane. Ciclesonide-d11 and des-CIC-d11 were used as internal standards.
-
Chromatography : Reversed-phase liquid chromatography. The total analysis time was 4.7 minutes per injection.
-
Detection : Atmospheric pressure photoionization-tandem mass spectrometry (APPI-MS/MS).
Visualizing the Workflow
The following diagrams illustrate the key processes in a pharmacokinetic study involving ISR.
Conclusion
References
- 1. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equivalent pharmacokinetics of the active metabolite of ciclesonide with and without use of the AeroChamber Plus spacer for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. kcasbio.com [kcasbio.com]
- 9. database.ich.org [database.ich.org]
- 10. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of ciclesonide and its active metabolite this compound in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite this compound in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontagelab.com [frontagelab.com]
- 14. madbarn.com [madbarn.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Desisobutyryl-ciclesonide and Mometasone Furoate for Researchers and Drug Development Professionals
An in-depth analysis of two potent corticosteroids, Desisobutyryl-ciclesonide and Mometasone Furoate, this guide provides a comprehensive comparison of their pharmacological profiles, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound (des-CIC) is the active metabolite of the prodrug ciclesonide, while Mometasone Furoate (MF) is an established corticosteroid. Both are highly potent anti-inflammatory agents utilized in the treatment of respiratory disorders such as asthma and allergic rhinitis. Their efficacy is primarily mediated through their interaction with the glucocorticoid receptor (GR). This guide delves into a comparative analysis of their binding affinities, anti-inflammatory properties, and clinical efficacy based on published data.
Pharmacological and Physicochemical Properties
Des-CIC and Mometasone Furoate exhibit distinct pharmacokinetic and physicochemical characteristics that influence their therapeutic profiles. Ciclesonide is administered as a prodrug and is converted to its active metabolite, des-CIC, by esterases in the lungs.[1] Both des-CIC and MF have low systemic bioavailability and are highly bound to plasma proteins, which minimizes the risk of systemic side effects.[2][3]
| Property | This compound (des-CIC) | Mometasone Furoate (MF) |
| Drug Type | Active metabolite of a prodrug (Ciclesonide) | Active Drug |
| Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone = 100) | ~1200[2] | ~2100-2244[2][4] |
| Plasma Protein Binding | ~99%[3] | ~99.5%[2] |
| Oral Bioavailability | <1% (for Ciclesonide)[2] | <0.1%[2] |
| Systemic Clearance | High (396 L/hr for des-CIC) | High (332 L/hr)[2] |
| Primary Route of Elimination | Hepatic Metabolism | Hepatic Metabolism[2] |
In Vitro Performance: A Comparative Overview
Direct head-to-head in vitro studies comparing the anti-inflammatory potency of this compound and Mometasone Furoate are limited in publicly available literature. However, their high glucocorticoid receptor binding affinities suggest potent anti-inflammatory activity. Mometasone furoate has been shown to have the highest relative binding affinity for the glucocorticoid receptor among several tested corticosteroids, including fluticasone propionate and budesonide.[5] Similarly, it was found to be the most potent stimulator of glucocorticoid receptor-mediated transactivation of gene expression.[5]
In an ex-vivo study on human nasal tissue, mometasone furoate demonstrated a dose-dependent suppressive effect on the release of various cytokines, including IFN-γ, IL-2, IL-5, IL-17, and TNF-α.[6] While a direct comparison with des-CIC was not performed in this study, other research has shown that des-CIC is as effective as dexamethasone in suppressing bleomycin-induced pro-inflammatory cytokine expression in neonatal rat lungs.[3]
Clinical Efficacy and Safety
Both ciclesonide and mometasone furoate are generally well-tolerated with a low incidence of systemic side effects, which is attributed to their low systemic bioavailability and high plasma protein binding.[2][3]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both this compound and Mometasone Furoate are mediated through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
A typical experimental workflow to compare the in vitro anti-inflammatory potency of these two compounds would involve a series of established assays.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
This assay is performed to determine the relative binding affinity of this compound and Mometasone Furoate for the glucocorticoid receptor.
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cytosolic extracts of cells overexpressing the human GR.
-
Radioligand: A radiolabeled glucocorticoid, such as [³H]-dexamethasone, is used as the ligand.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compounds (des-CIC and MF).
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated using methods like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Cytokine Suppression Assay
This assay evaluates the potency of this compound and Mometasone Furoate in inhibiting the production of pro-inflammatory cytokines.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549 lung epithelial cells) are cultured.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce cytokine production.
-
Treatment: Concurrently with or prior to stimulation, the cells are treated with a range of concentrations of des-CIC and MF.
-
Incubation: The cells are incubated for a sufficient period to allow for cytokine production and secretion (typically 6-24 hours).
-
Cytokine Measurement: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound on the production of each cytokine is calculated to compare their potencies.
Glucocorticoid Response Element (GRE)-Mediated Transcriptional Activation Assay
This assay measures the ability of the compounds to activate gene transcription through the glucocorticoid receptor.
-
Reporter Gene Construct: A cell line (e.g., HeLa or A549) is transiently or stably transfected with a reporter plasmid containing multiple copies of a glucocorticoid response element (GRE) upstream of a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP).
-
Treatment: The transfected cells are treated with varying concentrations of des-CIC and MF.
-
Incubation: The cells are incubated for a period that allows for receptor activation, nuclear translocation, and reporter gene expression (typically 18-24 hours).
-
Reporter Gene Assay: The activity of the reporter enzyme (luciferase or SEAP) is measured using a luminometer or spectrophotometer, respectively.
-
Data Analysis: The concentration of each compound that produces 50% of the maximal response (EC50) is determined to compare their potencies in transactivation.
Conclusion
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety profile comparison between Desisobutyryl-ciclesonide and other inhaled corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of desisobutyryl-ciclesonide, the active metabolite of ciclesonide, with other widely used inhaled corticosteroids (ICS). The information is compiled from a comprehensive review of clinical trial data and peer-reviewed literature, with a focus on quantitative comparisons and detailed experimental methodologies to support researchers in drug development and clinical trial design.
Executive Summary
This compound, the active metabolite of the prodrug ciclesonide, exhibits a favorable safety profile compared to other inhaled corticosteroids such as fluticasone propionate, budesonide, and beclomethasone dipropionate. This improved safety margin is attributed to its unique pharmacokinetic properties, including its activation in the lungs, high plasma protein binding, and rapid systemic clearance.[1] Clinical data consistently demonstrate a lower incidence of local side effects, such as oropharyngeal candidiasis, and a reduced impact on the hypothalamic-pituitary-adrenal (HPA) axis. While the effect of inhaled corticosteroids on bone mineral density and growth in children remains a subject of ongoing research, available evidence suggests that ciclesonide may offer a safer alternative.
Data Presentation: Quantitative Safety Comparison
The following tables summarize the quantitative data from comparative studies on the key safety parameters of this compound versus other inhaled corticosteroids.
Table 1: Incidence of Oropharyngeal Candidiasis
| Inhaled Corticosteroid | Dosage | Incidence of Oropharyngeal Candidiasis (%) | Study Population | Reference |
| Ciclesonide | 320 µ g/day | 2.5 | Adults with mild-to-moderate persistent asthma | [2] |
| Ciclesonide | 640 µ g/day | 2.4 | Adults with mild-to-moderate persistent asthma | [2] |
| Fluticasone Propionate | 880 µ g/day | 22.0 | Adults with mild-to-moderate persistent asthma | [2] |
| Ciclesonide | 160 µ g/day | 0 | Children with asthma | [3] |
| Fluticasone Propionate | 176 µ g/day | 2 patients (out of a cohort) | Children with asthma | [3] |
Table 2: Effect on Hypothalamic-Pituitary-Adrenal (HPA) Axis Function (24-hour Urinary Free Cortisol)
| Inhaled Corticosteroid | Dosage | Change in 24-hour Urinary Free Cortisol from Baseline | Study Population | Reference |
| Ciclesonide | 320 µ g/day | No significant suppression | Patients with persistent asthma | [4] |
| Ciclesonide | 640 µ g/day | No significant suppression | Patients with persistent asthma | [4] |
| Fluticasone Propionate | 500 µ g/day | Significant suppression | Patients with persistent asthma | [4] |
| Fluticasone Propionate | 1000 µ g/day | Significant suppression | Patients with persistent asthma | [4] |
| Ciclesonide | 320 µ g/day & 640 µ g/day | Comparable to placebo | Adults with mild-to-moderate persistent asthma | [5] |
| Fluticasone Propionate | 880 µ g/day | Significant reduction vs. placebo | Adults with mild-to-moderate persistent asthma | [5] |
Table 3: Effect on Growth in Children (Linear Growth Velocity)
| Inhaled Corticosteroid | Dosage | Mean Difference in Growth Velocity vs. Placebo (cm/year) | Study Duration | Reference |
| Ciclesonide | 40 µ g/day | -0.02 | 52 weeks | [6] |
| Ciclesonide | 160 µ g/day | -0.15 | 52 weeks | [6] |
| Beclomethasone Dipropionate | Varies | -1.1 (in regular use groups) | Not specified | [7] |
| Mometasone Furoate | 200 µ g/day | Significant reduction | Not specified | [7] |
Note: Direct comparative studies for all ICS on all safety parameters are limited. The data presented are from studies where such comparisons were made and may not be exhaustive of all available literature.
Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for the interpretation and replication of study findings.
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Function
1. Short Synacthen (ACTH) Stimulation Test
-
Objective: To assess the adrenal gland's ability to produce cortisol in response to synthetic ACTH (tetracosactide/Synacthen), thereby evaluating for HPA axis suppression.
-
Procedure:
-
A baseline (pre-Synacthen) blood sample is drawn for cortisol measurement. This is typically done in the morning.
-
250 µg of Synacthen is administered intravenously (IV) or intramuscularly (IM).[8]
-
A second blood sample is drawn at 30 minutes post-Synacthen injection for cortisol measurement.[8] Some protocols may also include a 60-minute sample.[9][10]
-
Blood samples are collected in appropriate tubes (e.g., serum-separating tubes) and sent to the laboratory for cortisol analysis.
-
-
Interpretation: An adequate adrenal response is generally defined as a post-Synacthen serum cortisol level above a certain threshold (e.g., >420 nmol/L or >18 µg/dL).[11] Failure to reach this threshold suggests adrenal insufficiency.
2. 24-Hour Urinary Free Cortisol (UFC) Collection
-
Objective: To measure the total amount of unbound cortisol excreted in the urine over a 24-hour period, providing an integrated assessment of cortisol production.
-
Procedure:
-
The patient is instructed to begin the collection at a specific time (e.g., 8 AM). The first-morning urine is voided and discarded.[12][13]
-
All subsequent urine for the next 24 hours is collected in a special container, which may contain a preservative (e.g., boric acid).[14][15] The container should be kept refrigerated during the collection period.[14][16]
-
The collection is completed with the first-morning urine on the following day at the same time the collection began.[12][13]
-
The total volume of urine is measured, and an aliquot is sent to the laboratory for cortisol analysis.
-
-
Interpretation: Elevated 24-hour UFC levels can indicate hypercortisolism, a potential systemic effect of high-dose inhaled corticosteroids.
Assessment of Bone Mineral Density
Dual-Energy X-ray Absorptiometry (DEXA) Scan
-
Objective: To measure bone mineral density (BMD) at various skeletal sites, typically the lumbar spine and femoral neck, to assess for osteoporosis or osteopenia.
-
Procedure:
-
The patient lies on a padded table while a scanning arm passes over the body.
-
The scanner emits two low-dose X-ray beams with different energy levels.
-
The amount of X-ray that passes through the bone is measured by a detector, and this information is used to calculate bone mineral density.
-
The procedure is non-invasive and typically takes 10 to 30 minutes.
-
-
Interpretation: BMD results are reported as T-scores (comparison to a healthy young adult) and Z-scores (comparison to age- and sex-matched controls). A T-score of -2.5 or lower indicates osteoporosis. While some studies have shown a dose-related effect of ICS on BMD, meta-analyses of long-term use have not consistently shown a significant harmful effect.[17][18][19]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the action and safety assessment of inhaled corticosteroids.
Caption: Ciclesonide Activation and Glucocorticoid Receptor Signaling Pathway.
References
- 1. Effects of inhaled ciclesonide and fluticasone propionate on cortisol secretion and airway responsiveness to adenosine 5'monophosphate in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ciclesonide and fluticasone on hypothalamic-pituitary-adrenal axis function in adults with mild-to-moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of inhaled ciclesonide 160 microg/day and fluticasone propionate 176 microg/day in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Adrenal suppression: A practical guide to the screening and management of this under-recognized complication of inhaled corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. The Effects of Inhaled Corticosteroids on Growth in Children [openrespiratorymedicinejournal.com]
- 8. Short Synacthen Test (SST) [gloshospitals.nhs.uk]
- 9. The short synacthen test: Variations in methodology and protocols in KSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruh.nhs.uk [ruh.nhs.uk]
- 11. Effects of long-term inhaled corticosteroids on adrenal function in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. uclahealth.org [uclahealth.org]
- 14. childrensmn.org [childrensmn.org]
- 15. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 17. Inhaled corticosteroids: Effects on growth and bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bone mineral density and fracture risk with long-term use of inhaled corticosteroids in patients with asthma: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhaled corticosteroid effects on bone metabolism in asthma and mild chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Results for Desisobutyryl-ciclesonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, with other relevant alternatives. The information presented is synthesized from multiple studies to address the reproducibility of its in vitro effects and to provide supporting experimental data for researchers in the field.
Introduction to this compound
Ciclesonide is a corticosteroid prodrug that is converted to its pharmacologically active metabolite, this compound, by intracellular esterases primarily within the lungs.[1][2][3][4] This localized activation is a key feature of its design.[3] Des-CIC exhibits a high affinity for the glucocorticoid receptor (GR), leading to potent anti-inflammatory effects.[2][3] Its mechanism of action involves the modulation of gene expression to suppress inflammatory responses, including the inhibition of pro-inflammatory cytokines and T-cell proliferation.[5][6] In vitro studies across various species, including rat, guinea-pig, rabbit, dog, horse, and human, have shown consistent results regarding its fundamental mechanism, suggesting a high degree of reproducibility.[7]
Comparative In Vitro Performance
The in vitro potency of des-CIC has been benchmarked against other commonly used corticosteroids. Key comparative metrics include glucocorticoid receptor binding affinity and the inhibition of inflammatory mediators.
Table 1: Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)
| Compound | RBA (Dexamethasone = 100) | Citation |
| This compound (des-CIC) | 1212 | [8] |
| Budesonide | 905 | [8] |
| Fluticasone Propionate | 1800 (approx.) | [9] |
| Beclomethasone-17-monopropionate (active metabolite of BDP) | 500 (approx.) | [9] |
| Ciclesonide (Prodrug) | 12 | [8] |
Table 2: Comparative In Vitro Anti-Inflammatory Activity
| Comparison | Model System | Key Findings | Citation |
| des-CIC vs. Budesonide | Rat Trachea Model | At 20 minutes, the amount of active drug (des-CIC and budesonide) was comparable, though budesonide formed more fatty acid esters. This demonstrates the rapid activation of ciclesonide. | [1] |
| des-CIC vs. Beclomethasone Dipropionate (BDP) | Rat Lung Tissue Slices | All of the ciclesonide was converted to des-CIC, while most of BDP was hydrolyzed to the inactive metabolite beclomethasone. 25.8% of des-CIC was converted to fatty acid conjugates compared to 4.4% for BDP's active metabolite. | [10] |
| des-CIC vs. Dexamethasone (DEX) | Neonatal Rat Lung and Liver Tissue | Des-CIC demonstrated potent GR transactivation and transrepression activity, as effective as DEX in reducing the expression of various bleomycin-induced proinflammatory cytokine mRNAs. | [5][11] |
| Ciclesonide (activating to des-CIC) vs. Budesonide | Human Bronchial Epithelial Cells | Ciclesonide dose-dependently inhibited IL-4 and TNF-α induced expression of ICAM-1 and release of GM-CSF and IL-8. | [10] |
Experimental Protocols
The reproducibility of in vitro experiments with des-CIC is underpinned by well-defined and consistent methodologies reported across studies. Below are detailed protocols for key experiments.
Glucocorticoid Receptor Binding Affinity Assay
-
Objective: To determine the relative binding affinity of des-CIC and other corticosteroids to the glucocorticoid receptor.
-
Materials: Recombinant human glucocorticoid receptor, [³H]-dexamethasone (radioligand), test compounds (des-CIC, budesonide, etc.), filtration apparatus.
-
Method:
-
A competitive binding assay is performed where a constant concentration of [³H]-dexamethasone is incubated with the glucocorticoid receptor in the presence of increasing concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀) is determined.
-
The relative binding affinity is calculated relative to a standard corticosteroid, typically dexamethasone.
-
In Vitro Anti-Inflammatory Assay in Human Bronchial Epithelial Cells (HBECs)
-
Objective: To assess the ability of des-CIC to inhibit the production of pro-inflammatory cytokines in response to a stimulus.
-
Cell Culture: Primary HBECs or a suitable cell line (e.g., A549) are cultured to confluence in appropriate media.
-
Stimulation: The cells are pre-treated with various concentrations of des-CIC or a vehicle control for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: An inflammatory stimulus, such as a combination of Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α), is added to the cell cultures to induce the expression and release of pro-inflammatory mediators.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Endpoint Analysis:
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-8, GM-CSF) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: The cells are lysed, and total RNA is extracted. The expression levels of target inflammatory genes are measured using quantitative real-time polymerase chain reaction (qRT-PCR).
-
-
Data Analysis: The inhibitory effect of des-CIC is determined by comparing the cytokine levels or gene expression in treated cells to the stimulated vehicle control.
Visualizing Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
In Vitro Anti-Inflammatory Experiment Workflow
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
Safety Operating Guide
Navigating the Disposal of Desisobutyryl-ciclesonide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Desisobutyryl-ciclesonide, the active metabolite of the corticosteroid ciclesonide, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound.
Understanding the Regulatory Landscape
While a Safety Data Sheet (SDS) for this compound may classify it as "not a hazardous substance or mixture," it is crucial to note that the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the hazard statement H361: "Suspected of damaging fertility or the unborn child." This classification as a reproductive toxicant (Repr. 2) underscores the need for cautious handling and disposal, even if it does not meet the specific criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.
This compound is not found on the RCRA P-list or U-list of acute or toxic hazardous wastes. Therefore, unused commercial chemical products containing it as the sole active ingredient are not classified as listed hazardous wastes. However, all pharmaceutical waste must be managed in accordance with federal, state, and local regulations to prevent environmental contamination.
Recommended Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility, which typically involves controlled incineration. This ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, segregate this compound waste from other waste streams. This includes unused compounds, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. For non-hazardous pharmaceutical waste, a blue or white container is often utilized.[1]
-
The container should be made of a material compatible with the chemical waste.
-
Label the container clearly with "Non-Hazardous Pharmaceutical Waste" and the full chemical name, "this compound." Do not use abbreviations.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely sealed when not in use.
-
-
Spill Management:
-
In the event of a spill, absorb the material with a liquid-binding agent such as diatomite or universal binders.
-
Collect the contaminated absorbent material and any other cleanup debris and place it in the designated waste container.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
-
Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed pharmaceutical waste vendor.
-
Do not discharge this compound or its solutions into the sewer system. [1]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Disposal workflow for this compound waste.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain regarding concentration limits or specific quantities for the disposal of this compound. The disposal procedures are based on the qualitative hazard assessment and general best practices for pharmaceutical waste management.
| Parameter | Guideline |
| RCRA Classification | Not a P- or U-listed hazardous waste. |
| GHS Hazard | H361: Suspected of damaging fertility or the unborn child. |
| Primary Disposal Method | Controlled incineration via a licensed facility. |
| Prohibited Disposal | Discharge to sewer systems. |
| Waste Container Color | Blue or White (for non-hazardous pharmaceutical waste).[1] |
By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
